Bromothricin
Description
Properties
Molecular Formula |
C50H63BrO16 |
|---|---|
Molecular Weight |
999.9 g/mol |
IUPAC Name |
(1S,3R,6R,7E,13R,16S,17S,21R,22R)-17-[(2R,4R,5S)-5-[(2S,4R,5R,6R)-4-(3-bromo-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid |
InChI |
InChI=1S/C50H63BrO16/c1-24-23-50-29(20-31(24)45(55)56)13-10-8-7-9-12-28-16-17-30-32(49(28,5)48(59)66-43(44(50)54)47(58)67-50)14-11-15-35(30)63-38-21-34(52)42(27(4)62-38)65-39-22-37(41(53)26(3)61-39)64-46(57)40-25(2)33(51)18-19-36(40)60-6/h10,13,16-20,24,26-30,32,34-35,37-39,41-42,52-54H,7-9,11-12,14-15,21-23H2,1-6H3,(H,55,56)/b13-10+/t24-,26-,27?,28-,29-,30+,32-,34-,35+,37-,38+,39+,41-,42-,49-,50+/m1/s1 |
InChI Key |
NJWVTCNYKWXLEH-YWMYNOBSSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]23[C@H](/C=C/CCCC[C@@H]4C=C[C@H]5[C@H]([C@@]4(C(=O)OC(=C2O)C(=O)O3)C)CCC[C@@H]5O[C@H]6C[C@H]([C@@H](C(O6)C)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)OC(=O)C8=C(C=CC(=C8C)Br)OC)O)C=C1C(=O)O |
Canonical SMILES |
CC1CC23C(C=CCCCCC4C=CC5C(C4(C(=O)OC(=C2O)C(=O)O3)C)CCCC5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC(=O)C8=C(C=CC(=C8C)Br)OC)O)C=C1C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of Bromothricin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromothricin is a complex macrolide antibiotic belonging to the spirotetronate family. It is a prime example of a natural product whose biosynthesis can be intentionally manipulated to generate a novel derivative. This technical guide delves into the origins of this compound, from its producing microorganism to the intricacies of its biosynthetic pathway and the experimental methodologies employed in its production and characterization. This compound is a directed biosynthetic analogue of chlorothricin, produced by a chlorothricin-producing strain of Streptomyces antibioticus when the fermentation medium is supplemented with potassium bromide.[1] In this process, bromide is preferentially incorporated over chloride into the molecular structure.[1]
Producing Organism
The microorganism responsible for the production of this compound is a specific strain of the bacterium Streptomyces antibioticus.
| Attribute | Description |
| Species | Streptomyces antibioticus |
| Strain | Tü 99[2] |
| Gram Stain | Positive |
| Morphology | Filamentous bacteria, forming a mycelial network |
| Habitat | Soil |
| Metabolism | Aerobic |
Streptomyces species are renowned for their ability to produce a wide array of secondary metabolites, including many clinically important antibiotics. The strain Tü 99 is specifically known for its production of the chlorinated macrolide, chlorothricin.[2]
Biosynthesis of this compound
The biosynthesis of this compound is intrinsically linked to that of chlorothricin. This compound is not a product of a distinct biosynthetic pathway but rather a result of the promiscuity of a halogenating enzyme within the chlorothricin biosynthetic machinery.
The biosynthetic gene cluster for chlorothricin in Streptomyces antibioticus DSM 40725 has been identified and characterized. This cluster contains the genes encoding all the necessary enzymes for the assembly of the complex chlorothricin molecule. The formation of this compound leverages this existing pathway with a crucial modification in the fermentation medium.
The biosynthesis of the aglycone of chlorothricin (and by extension, this compound) is a complex process involving a type I polyketide synthase (PKS). The precursor units for the polyketide backbone are derived from primary metabolism.
| Precursor Molecule | Role in Biosynthesis |
| Acetate | Primary building block for the polyketide chain |
| Propionate | Incorporated into the polyketide chain |
| Glucose | Precursor for the deoxy-sugar moieties |
| Methionine | Donor of a methyl group |
The Halogenation Step: From Chlorine to Bromine
The key step in the formation of this compound is the halogenation of a biosynthetic intermediate. In the natural biosynthesis of chlorothricin, a dedicated halogenase enzyme incorporates a chlorine atom onto a precursor molecule. However, this halogenase exhibits a degree of substrate promiscuity, allowing it to utilize bromide ions if they are present in sufficient concentration in the fermentation medium.
By supplementing the culture medium of Streptomyces antibioticus Tü 99 with potassium bromide, the enzymatic halogenation step preferentially incorporates bromide instead of chloride, leading to the production of this compound as the major halogenated product.[1] This process is a classic example of "directed biosynthesis," a strategy used to generate novel halogenated natural products.
The reaction is catalyzed by a halogenase, a class of enzymes that can be FADH2-dependent or non-heme iron-dependent.[3][4][5] These enzymes activate a halide ion (in this case, bromide) and incorporate it into an electron-rich substrate. The substrate binding and positioning within the enzyme's active site are crucial for the reaction's selectivity and efficiency.[3][6]
Caption: Proposed Biosynthetic Pathway of this compound.
Experimental Protocols
Fermentation for this compound Production
Representative Fermentation Medium Composition:
| Component | Concentration (g/L) | Purpose |
| Glucose | 20.0 | Carbon Source |
| Soybean Meal | 15.0 | Nitrogen Source |
| Yeast Extract | 2.0 | Nitrogen and Growth Factor Source |
| CaCO₃ | 3.0 | pH Buffering |
| KBr | 1.0 - 5.0 | Bromide Source for Directed Biosynthesis |
| Trace Elements Solution | 1.0 mL | Provides essential micronutrients |
Fermentation Parameters:
| Parameter | Value |
| Temperature | 28-30 °C |
| pH | 6.8 - 7.2 |
| Agitation | 200-250 rpm |
| Aeration | 1.0 vvm (volume of air per volume of medium per minute) |
| Incubation Time | 7-10 days |
Extraction and Purification of this compound
Following fermentation, this compound is extracted from the culture broth and purified using chromatographic techniques.
General Extraction and Purification Protocol:
-
Harvesting: The fermentation broth is centrifuged to separate the mycelial biomass from the supernatant.
-
Solvent Extraction: The supernatant is extracted with an organic solvent such as ethyl acetate or butanol. The mycelial cake can also be extracted separately with a polar organic solvent like acetone or methanol to recover any intracellular product.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to a series of chromatographic steps for purification. This may include:
-
Silica Gel Chromatography: For initial fractionation based on polarity.
-
Sephadex LH-20 Chromatography: For size exclusion and further purification.
-
High-Performance Liquid Chromatography (HPLC): A final polishing step using a reversed-phase column (e.g., C18) to obtain pure this compound.
-
Caption: Experimental Workflow for this compound Production.
Structure Elucidation
The definitive structure of this compound would be elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Expected Spectroscopic Data:
| Technique | Expected Information |
| High-Resolution Mass Spectrometry (HR-MS) | Provides the exact molecular weight and elemental formula, confirming the substitution of chlorine with bromine. |
| ¹H NMR | Shows the number and connectivity of protons in the molecule. |
| ¹³C NMR | Indicates the number of unique carbon atoms and their chemical environment. |
| 2D NMR (COSY, HMQC, HMBC) | Establishes the detailed connectivity of the carbon and proton skeleton. |
Due to the structural similarity to chlorothricin, the NMR spectra would be expected to be very similar, with minor shifts in the signals of the atoms near the site of halogenation.
Conclusion
The origin of this compound is a fascinating example of biosynthetic engineering, where a known antibiotic-producing bacterium is coaxed into producing a novel, halogenated analog. By understanding the biosynthetic pathway of the parent compound, chlorothricin, and the substrate flexibility of the halogenase enzyme, researchers were able to rationally design a fermentation process to generate this compound. This in-depth guide provides a framework for understanding the fundamental principles behind the origin of this compound, from the producing organism to the key biosynthetic transformations and the experimental methodologies required for its production and characterization. Further research to quantify the production yields and fully characterize the brominating halogenase would provide deeper insights into this remarkable example of microbial secondary metabolism.
References
- 1. This compound [chemicalbook.com]
- 2. Streptomyces antibioticus Tü 99 | DSM 40725, JCM 4980, ETH 31305, BCRC 12042, CECT 3234 | BacDiveID:14980 [bacdive.dsmz.de]
- 3. Frontiers | Does Substrate Positioning Affect the Selectivity and Reactivity in the Hectochlorin Biosynthesis Halogenase? [frontiersin.org]
- 4. Identification of a Halogenase Involved in the Biosynthesis of Ochratoxin A in Aspergillus carbonarius - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Does Substrate Positioning Affect the Selectivity and Reactivity in the Hectochlorin Biosynthesis Halogenase? - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Isolation of Bromothricin from Streptomyces antibioticus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Bromothricin, a potent antibiotic produced by Streptomyces antibioticus. This compound is a directed biosynthetic analogue of chlorothricin, distinguished by the incorporation of a bromine atom instead of chlorine. This document details the fermentation process for producing this compound, the experimental protocols for its extraction and purification, and a summary of its physicochemical and biological properties. Furthermore, it elucidates the regulatory mechanisms governing its biosynthesis, offering insights for potential yield improvement and analog generation. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
Streptomyces, a genus of Gram-positive bacteria, are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities, including a majority of the clinically important antibiotics. This compound is a notable member of the spirotetronate class of antibiotics, produced by Streptomyces antibioticus strain Tü 99. It is a structural analogue of chlorothricin, a metabolite also produced by the same bacterial strain.
The discovery of this compound stemmed from experiments involving the supplementation of the fermentation medium with potassium bromide.[1][2] This led to the preferential incorporation of bromide over chloride into the benzoyl moiety of the molecule, resulting in the formation of this compound as the predominant product.[1][2] Like chlorothricin, this compound exhibits significant biological activity, making it a compound of interest for further investigation and development. This guide aims to provide a detailed technical resource for researchers working on the discovery, characterization, and development of this compound and related natural products.
Physicochemical and Biological Properties
While specific experimental data for this compound is limited in publicly available literature, its properties can be largely inferred from its close structural analogue, chlorothricin.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅₀H₆₃BrO₁₆ | [1][3] |
| Molecular Weight | 999.9 g/mol | [1] |
| Purity | ≥95% | [1] |
| Appearance | Solid | [3] |
| Storage Temperature | -20°C | [2] |
Biological Activity
This compound is expected to exhibit a similar spectrum of antimicrobial activity to chlorothricin, which is active against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for chlorothricin against several bacterial strains are presented in Table 2 and can be considered indicative of this compound's potential activity.
| Target Organism | MIC (µg/mL) | Reference |
| Bacillus subtilis | 31.25 | [4] |
| Bacillus cereus | 62.5 | [4] |
| Staphylococcus aureus | 100 | [4] |
| Staphylococcus epidermidis | 31.25 | [4] |
| Streptococcus pneumoniae | 62.5 | [4] |
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of Streptomyces antibioticus. The following protocol is adapted from established methods for chlorothricin production, with the key modification of adding a bromide source to the fermentation medium.
Media Composition
Table 3: Media for this compound Fermentation
| Medium | Component | Concentration |
| Seed Medium (YEME) | Yeast Extract | 3 g/L |
| Tryptone | 5 g/L | |
| Malt Extract | 3 g/L | |
| Glucose | 10 g/L | |
| Sucrose | 340 g/L | |
| MgCl₂·6H₂O | 1.02 g/L | |
| Production Medium | Cold Pressed Soybean Flour | 20 g/L |
| Mannitol | 20 g/L | |
| CaCO₃ | 2 g/L | |
| Potassium Bromide (KBr) | 1-5 g/L (for this compound) |
Reference for base media composition:[4][5]
Experimental Protocol
-
Seed Culture Preparation: Inoculate a spore suspension of Streptomyces antibioticus into a 250 mL flask containing 50 mL of YEME seed medium. Incubate the flask on a rotary shaker at 220 rpm and 28°C for 48 hours.[4][5]
-
Production Culture Inoculation: Transfer the seed culture (5-10% v/v) into the production medium containing potassium bromide.
-
Fermentation: Incubate the production culture at 28°C for 7 days on a rotary shaker.[4]
-
Monitoring: Monitor the production of this compound periodically by taking samples and analyzing them using High-Performance Liquid Chromatography (HPLC).
Extraction and Purification
The following protocol outlines the steps for extracting and purifying this compound from the fermentation broth.
Extraction
-
Harvesting: After the 7-day fermentation period, harvest the culture broth.
-
Solvent Extraction: Extract the harvested broth with an equal volume of methanol.[4] Agitate the mixture vigorously for several hours to ensure efficient extraction of the intracellularly accumulated this compound.
-
Clarification: Separate the methanolic extract from the mycelial debris by centrifugation or filtration.
-
Concentration: Concentrate the clarified methanolic extract under reduced pressure to obtain a crude extract of this compound.
Purification
The crude extract can be purified using chromatographic techniques, primarily preparative HPLC.
Table 4: HPLC Parameters for Analysis and Purification
| Parameter | Analytical HPLC | Preparative HPLC (Suggested) |
| Column | Zorbax SB-C18 (4.6 x 250 mm, 5 µm)[4] | C18 stationary phase, larger dimensions (e.g., 21.2 x 250 mm) |
| Mobile Phase A | 5 mM Ammonium Formate in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Linear gradient of 15-95% B over 7 min[6] | Optimized gradient based on analytical separation |
| Flow Rate | 0.25 mL/min[6] | Scaled up based on column dimensions (e.g., 10-20 mL/min) |
| Detection | 222 nm[4] | UV detection at 222 nm |
Purification Protocol:
-
Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol or DMSO) and filter it through a 0.22 µm syringe filter.
-
Preparative HPLC: Inject the filtered sample onto a preparative C18 HPLC column. Elute with a gradient of acetonitrile in water (acidified with formic acid to improve peak shape).
-
Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to this compound.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to assess purity.
-
Final Product Preparation: Pool the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Regulatory Pathway of Biosynthesis
The biosynthesis of this compound is expected to be under the same regulatory control as chlorothricin in Streptomyces antibioticus. The process is governed by a complex interplay of regulatory proteins that control the expression of the biosynthetic gene cluster.
A key regulator is ChlF1 , a TetR family transcriptional regulator. ChlF1 acts as a dual-function regulator, repressing the transcription of some genes while activating others within the chlorothricin biosynthetic gene cluster. The binding of chlorothricin or its intermediates to ChlF1 can modulate its DNA-binding activity, creating a feedback loop.
Another important regulator is ChlF2 , a SARP (Streptomyces Antibiotic Regulatory Protein) family activator. ChlF2 positively regulates the transcription of several key biosynthetic genes, and its overexpression has been shown to significantly increase chlorothricin production.
Caption: Experimental workflow for the production and isolation of this compound.
Caption: Regulatory pathway for this compound biosynthesis in S. antibioticus.
Conclusion
This technical guide provides a detailed framework for the discovery, isolation, and preliminary characterization of this compound from Streptomyces antibioticus. By leveraging the extensive knowledge available for its close analogue, chlorothricin, researchers can efficiently produce and purify this compound for further investigation. The elucidation of the regulatory pathways governing its biosynthesis opens avenues for genetic engineering strategies to enhance production yields and generate novel analogues with potentially improved therapeutic properties. Further research is warranted to fully characterize the specific biological activity and physicochemical properties of this compound to ascertain its full potential as a therapeutic agent.
References
- 1. keyorganics.net [keyorganics.net]
- 2. agscientific.com [agscientific.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound [chemicalbook.com]
- 5. Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coordinative Modulation of Chlorothricin Biosynthesis by Binding of the Glycosylated Intermediates and End Product to a Responsive Regulator ChlF1 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Bromothricin: A Technical Guide to its Initial Chemical Characterization
For Immediate Release
Tübingen, Germany - In the landscape of microbial secondary metabolites, the initial characterization of a novel compound is a critical step that lays the foundation for future research and potential therapeutic applications. This technical guide provides an in-depth analysis of the initial chemical characterization of Bromothricin, a polyketide antibiotic. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the early structural elucidation, physicochemical properties, and biological context of this molecule.
Introduction
This compound is a complex macrolide antibiotic that is a directed biosynthetic analogue of Chlorothricin.[1] It is produced by the bacterium Streptomyces antibioticus (strain Tü 99) when its culture medium is supplemented with potassium bromide.[1] The pioneering work on its isolation and characterization was first published in 1969 by Keller-Schierlein, Muntwyler, and Zähner, who laid the groundwork for understanding this unique natural product.
Physicochemical Properties
The initial studies established the fundamental physicochemical properties of this compound, which are crucial for its identification, purification, and further investigation.
| Property | Value |
| Molecular Formula | C₅₀H₆₃BrO₁₆ |
| Molecular Weight | 999.94 g/mol |
These values were instrumental in the early stages of structural elucidation, providing the first clues to the elemental composition and overall size of the molecule.
Experimental Protocols
The isolation and purification of this compound from Streptomyces antibioticus cultures, while not detailed in readily available English literature, can be inferred from common practices for isolating similar microbial metabolites. The general workflow involves fermentation, extraction, and chromatographic purification.
Fermentation and Isolation Workflow
The production of this compound is achieved through submerged fermentation of Streptomyces antibioticus in a nutrient-rich medium supplemented with potassium bromide. The following diagram illustrates a logical workflow for the isolation and purification process.
Structural Elucidation Methodologies
The primary techniques employed for the structural elucidation of this compound were Magnetic Resonance Spectroscopy (NMR) and Spectrum Analysis, likely referring to Mass Spectrometry. These methods are cornerstones in the determination of the chemical structure of novel organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. Key experiments would include:
-
¹H NMR: To identify the types and connectivity of protons.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between atoms and build up the molecular structure.
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. Fragmentation patterns observed in MS/MS experiments would offer clues about the different structural motifs within the molecule.
Structural Insights and Biological Context
This compound belongs to the spirotetronate family of antibiotics, with its structure being closely related to Chlorothricin. The key difference is the substitution of a bromine atom for a chlorine atom on the benzoate ester moiety.
Biosynthetic Relationship
The biosynthesis of this compound is a clear example of directed biosynthesis, where the halogen present in the culture medium dictates the final halogenated product.
Antimicrobial Activity
While specific data on the antimicrobial spectrum of this compound from its initial characterization is scarce in English literature, studies on its analogue, Chlorothricin, provide valuable insights. Chlorothricin exhibits activity against Gram-positive bacteria, such as Bacillus subtilis.[2] It is understood that the deoxysugar moieties of these molecules are crucial for their antibacterial activity.[2] It is therefore highly probable that this compound shares a similar spectrum of activity, primarily targeting Gram-positive bacteria.
Conclusion
The initial characterization of this compound, though challenging to access in its entirety from modern databases, established its identity as a brominated analogue of Chlorothricin. The foundational work provided its molecular formula and weight and pointed to the use of spectroscopic methods for its structural elucidation. This technical guide synthesizes the available information to present a coherent overview of the pioneering efforts to characterize this fascinating microbial metabolite. Further research into the original German literature is warranted to uncover the specific quantitative data that would complete our understanding of this compound's initial scientific debut.
References
An In-depth Technical Guide to the Bromothricin Biosynthesis Pathway in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromothricin, a brominated analog of the potent spirotetronate macrolide antibiotic chlorothricin, is a fascinating example of natural product diversification through directed biosynthesis. Produced by Streptomyces antibioticus strain Tü 99 when cultured in bromide-supplemented media, its biosynthetic pathway is intricately linked to that of its chlorinated counterpart. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, leveraging the well-studied chlorothricin pathway as a model. It details the genetic architecture, enzymatic machinery, and proposed biochemical transformations, with a special focus on the crucial halogenation step. This document consolidates available quantitative data, outlines key experimental methodologies, and presents visual representations of the biosynthetic and experimental workflows to serve as a valuable resource for researchers in natural product biosynthesis and drug development.
Introduction
The spirotetronate antibiotics are a class of polyketide natural products renowned for their complex molecular architecture and significant biological activities, including antibacterial, antitumor, and enzyme-inhibiting properties. Chlorothricin, isolated from Streptomyces antibioticus, is a prominent member of this family. This compound is its directed biosynthetic analog, where the chlorine atom on the 6-methylsalicylic acid moiety is replaced by a bromine atom. This substitution is achieved by supplementing the fermentation medium of the chlorothricin-producing strain with potassium bromide, highlighting the flexibility of the halogenase enzyme involved in this pathway. Understanding the biosynthesis of this compound, by elucidating the chlorothricin pathway, offers valuable insights into the mechanisms of polyketide assembly, tailoring reactions, and the potential for generating novel halogenated natural products through biosynthetic engineering.
The this compound/Chlorothricin Biosynthetic Gene Cluster
The biosynthetic gene cluster for chlorothricin (and by extension, this compound) has been localized to a 122 kb contiguous DNA region in Streptomyces antibioticus DSM 40725.[1] Bioinformatic analysis has identified 42 open reading frames (ORFs), with 35 presumed to be involved in the biosynthesis of the antibiotic.[1] The cluster encodes a large modular type I polyketide synthase (PKS) system, enzymes for the biosynthesis of the deoxysugar and the modified salicylic acid moieties, as well as regulatory proteins.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into the formation of three key building blocks: the chlorothricolide aglycone, the two D-olivose sugar units, and the bromo-methylsalicylic acid moiety. These precursors are then assembled and further modified to yield the final product. The pathway is largely analogous to that of chlorothricin, with the substitution of chloride with bromide in the halogenation step.
Assembly of the Chlorothricolide Aglycone
The complex aglycone of this compound, known as chlorothricolide, is synthesized by a modular type I polyketide synthase (PKS) multienzyme complex, designated ChlA1-6.[2] Feeding experiments with 13C-labeled precursors have shown that the backbone is derived from ten acetate and two propionate units.[3] A three-carbon unit, derived from glycerol via phosphoenolpyruvate, is also incorporated to form carbons 22, 23, and 24.[4] The assembly process is proposed to involve tandem Diels-Alder cyclizations and a Baeyer-Villiger oxidation to form the characteristic spirotetronate macrocycle.[1][4]
Biosynthesis of the D-olivose Sugar Moieties
The two 2,6-dideoxy-D-rhamnose (D-olivose) sugar moieties are derived from glucose.[3] Isotopic labeling studies have demonstrated that this transformation involves the replacement of the 2-hydroxyl group of glucose with a hydrogen atom, proceeding with an inversion of configuration at the C-2 position.[4]
Formation of the Bromo-Methylsalicylic Acid Moiety and the Crucial Halogenation Step
The acyl moiety of this compound is a substituted 6-methylsalicylic acid. This component is synthesized from four acetate units and a methyl group from methionine.[3] The key halogenation step is catalyzed by the halogenase ChlB4.[5] In the biosynthesis of chlorothricin, ChlB4 acts as a C5-chlorinase. However, when the producing strain is cultured in the presence of bromide ions, ChlB4 exhibits relaxed substrate specificity and incorporates bromide at the same position, leading to the formation of the bromo-methylsalicylic acid precursor of this compound. Over-expression of chlB4 in conjunction with sodium chloride supplementation has been shown to increase the production of chlorothricin, suggesting that the halogenation step can be a rate-limiting factor.[6]
Final Assembly and Tailoring Steps
The final stages of this compound biosynthesis involve the glycosylation of the chlorothricolide aglycone with the two D-olivose units and the subsequent acylation with the bromo-methylsalicylic acid moiety. The enzyme ChlB3, a KSIII-like acyltransferase, plays a crucial role in transferring the 6-methylsalicylic acid moiety to the acyl carrier protein (ACP) ChlB2 before its incorporation.[7]
Regulatory Network
The biosynthesis of chlorothricin is tightly regulated. At least two key regulatory proteins have been identified within the gene cluster:
-
ChlF1 : A TetR family regulator that acts as a dual-function protein. It represses the transcription of itself (chlF1), a transporter gene (chlG), and a thioesterase gene (chlK), while activating the transcription of chlJ, which encodes an acyl-CoA carboxyl transferase crucial for precursor supply.[8][9] The DNA binding activity of ChlF1 is modulated by the final product chlorothricin and its glycosylated intermediates.[8][9]
-
ChlF2 : A SARP (Streptomyces Antibiotic Regulatory Protein) family activator that positively regulates the transcription of several biosynthetic genes, including chlJ, chlC3, chlC6, chlE1, chlM, and chlL.[6][10]
Quantitative Data
The following tables summarize the available quantitative data related to chlorothricin biosynthesis.
Table 1: Enhancement of Chlorothricin Production through Genetic Engineering
| Genetic Modification | Fold Increase in Chlorothricin Production | Reference |
| Co-expression of chlF2 and chlK | 840% | [6] |
| Over-expression of chlB4 with NaCl supplementation | 41% (compared to chlF2 over-expression) | [6] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Chlorothricin and its Analogs
| Compound | Bacillus subtilis (µg/ml) | Bacillus cereus (µg/ml) | Staphylococcus aureus (µg/ml) | Reference |
| Chlorothricin (CHL) | 31.25 | 31.25 | 31.25 | [6] |
| Deschloro-chlorothricin (des-CHL) | 62.5 | 62.5 | >100 | [6] |
Table 3: Dissociation Constants (Kd) of the Regulator ChlF1 with its Target DNA
| Target Gene Promoter | Dissociation Constant (Kd) (nM) | Reference |
| chlJ, chlF1, chlG, chlK | ~102-140 | [9] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the chlorothricin/bromothricin biosynthetic pathway.
Gene Inactivation and Complementation
Objective: To determine the function of specific genes within the biosynthetic cluster.
Methodology:
-
Construction of Gene Deletion Mutants:
-
A PCR-targeting based gene replacement method is commonly used in Streptomyces.[11]
-
A disruption cassette, typically containing an antibiotic resistance gene flanked by regions homologous to the upstream and downstream sequences of the target gene, is constructed.
-
This cassette is introduced into Streptomyces antibioticus via intergeneric conjugation from E. coli (e.g., ET12567/pUZ8002).[8]
-
Double-crossover homologous recombination events lead to the replacement of the target gene with the disruption cassette.
-
Mutants are selected based on the acquired antibiotic resistance and confirmed by PCR analysis and Southern blotting.[7]
-
-
Complementation of Mutants:
-
The wild-type copy of the inactivated gene, including its native promoter, is cloned into an integrative vector (e.g., pSET152).
-
The resulting plasmid is introduced into the mutant strain via conjugation.
-
Successful complementation is confirmed by the restoration of antibiotic production, which is analyzed by HPLC.[8]
-
Analysis of Antibiotic Production
Objective: To quantify the production of this compound/chlorothricin and related intermediates.
Methodology:
-
Sample Preparation:
-
Streptomyces antibioticus strains are cultured in a suitable production medium (e.g., TSB medium).
-
The fermentation broth is harvested, and the supernatant is extracted with an organic solvent such as ethyl acetate.
-
The organic extract is evaporated to dryness and redissolved in a suitable solvent (e.g., methanol) for analysis.
-
-
High-Performance Liquid Chromatography (HPLC) Analysis:
-
Samples are analyzed using a reverse-phase HPLC system.
-
A typical column used is a C18 column (e.g., Agilent ZORBAX SB-C18).[8]
-
A gradient elution program with solvents such as acetonitrile and water (often with a modifier like formic acid) is employed to separate the compounds.
-
Detection is performed using a UV detector at a wavelength appropriate for the compounds of interest.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
-
For structural confirmation and identification of intermediates, LC-MS is used.
-
This technique provides both retention time data and mass-to-charge ratio information, allowing for the unambiguous identification of compounds.[8]
-
Precursor Feeding Studies
Objective: To identify the building blocks of the this compound molecule.
Methodology:
-
Synthesis of Labeled Precursors:
-
Stable isotope-labeled precursors (e.g., [1-¹³C]acetate, [1,2-¹³C₂]acetate, [U-¹³C₃]glycerol) are synthesized or commercially obtained.
-
-
Administration to Cultures:
-
The labeled precursors are added to the culture medium of Streptomyces antibioticus at a specific time point during fermentation.
-
-
Isolation and Analysis of this compound:
-
After a suitable incubation period, this compound is isolated and purified from the culture.
-
The purified compound is subjected to ¹³C NMR spectroscopy.
-
The incorporation and position of the ¹³C labels in the this compound molecule are determined by analyzing the NMR spectrum, which reveals the origin of the carbon skeleton.[3][4]
-
In Vitro Characterization of Enzyme Activity
Objective: To determine the function and properties of individual enzymes in the biosynthetic pathway.
Methodology:
-
Heterologous Expression and Purification of Enzymes:
-
The gene encoding the target enzyme is cloned into an expression vector (e.g., pET vector) and overexpressed in a suitable host, typically E. coli.
-
The recombinant protein, often with an affinity tag (e.g., His-tag), is purified using chromatography techniques such as Ni-NTA affinity chromatography.
-
-
Enzyme Assays:
-
The activity of the purified enzyme is tested in vitro by providing the necessary substrates and cofactors.
-
The reaction products are analyzed by methods such as HPLC, LC-MS, or spectrophotometry.
-
For regulatory proteins like ChlF1, DNA-binding activity can be assessed using Electrophoretic Mobility Shift Assays (EMSA) and DNase I footprinting.[8] The binding affinity can be quantified using techniques like Microscale Thermophoresis (MST).[8]
-
Visualizations
This compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound in Streptomyces.
Experimental Workflow for Gene Function Analysis
Caption: Workflow for gene function analysis via knockout and complementation.
Conclusion
The biosynthesis of this compound in Streptomyces antibioticus is a testament to the remarkable versatility of microbial secondary metabolism. By leveraging the well-characterized chlorothricin pathway as a blueprint, this guide has provided a detailed overview of the genetic and enzymatic basis for the production of this halogenated macrolide. The interchangeability of halide ions by the halogenase ChlB4 not only explains the formation of this compound but also opens up exciting possibilities for the chemo- and bio-synthesis of novel halogenated analogs with potentially enhanced or altered biological activities. Further elucidation of the intricate regulatory networks and the precise catalytic mechanisms of the biosynthetic enzymes will undoubtedly pave the way for the rational design and production of new and improved spirotetronate antibiotics.
References
- 1. Genetic characterization of the chlorothricin gene cluster as a model for spirotetronate antibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of the macrolide antibiotic chlorothricin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Further studies on the biosynthesis of chlorothricin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]
- 8. Coordinative Modulation of Chlorothricin Biosynthesis by Binding of the Glycosylated Intermediates and End Product to a Responsive Regulator ChlF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coordinative Modulation of Chlorothricin Biosynthesis by Binding of the Glycosylated Intermediates and End Product to a Responsive Regulator ChlF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Analysis of Bromothricin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Bromothricin, leveraging data from its analogue, Chlorothricin. It is designed to assist researchers and professionals in drug development in understanding the structural characterization of this complex polyketide antibiotic.
Mass Spectrometry
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.
Data Presentation: Mass Spectrometry of Chlorothricin Analogue
| Ion | Observed m/z | Molecular Formula |
| [M-H]⁻ (Chlorothricin) | 953.0 | C₅₀H₆₂ClO₁₆⁻ |
| [M-H]⁻ (Deschloro-chlorothricin) | 919.0 | C₅₀H₆₃O₁₆⁻ |
| [M-H]⁻ (Demethylsalicyloyl-CHL) | 771.3 | C₄₁H₅₅O₁₄⁻ |
Note: The mass spectrum of this compound would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks separated by 2 Da.
Experimental Protocols: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An Agilent 1100 High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., a Shimadzu LCMS-2010A) is a suitable setup.[1]
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., Zorbax SB-C18, 4.6 × 250 mm, 5 µm) is typically used for the separation of macrolide antibiotics.[2]
-
Mobile Phase: A gradient elution is often employed, using a mixture of buffer A (e.g., water with 0.1% formic acid) and buffer B (e.g., acetonitrile with 0.1% formic acid).
-
Elution Profile: A typical gradient might be a linear gradient from 15% to 95% buffer B over a set period, followed by a wash and re-equilibration step.[3]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is effective for this class of compounds.
-
Fragmentor Voltage: A fragmentor voltage of around 130 V can be applied to induce fragmentation for structural analysis.[3]
-
Scanning Range: A mass-to-charge ratio (m/z) scanning range of 150–1600 is appropriate to capture the molecular ion and its fragments.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of atomic nuclei.
Data Presentation: ¹H and ¹³C NMR of Chlorothricin Analogue
While a complete, assigned NMR dataset for Chlorothricin is not available in the provided search results, feeding experiments using ¹³C-labeled precursors have been instrumental in elucidating its biosynthetic pathway.[4] A full structural elucidation would require a suite of 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, to assign all proton and carbon signals.
Experimental Protocols: NMR Spectroscopy of Polyketides
-
Sample Preparation:
-
The purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube.
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for increased sensitivity and resolution, which is crucial for complex natural products.
-
1D NMR Experiments:
-
¹H NMR: Provides information on the chemical shifts, integration (number of protons), and coupling constants (connectivity of neighboring protons).
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical environments. Proton-decoupled spectra are standard. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different spin systems and elucidating the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, providing information on the stereochemistry and conformation of the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems.
Data Presentation: UV-Vis Spectroscopy of Chlorothricin Analogue
The UV spectrum of Chlorothricin and its analogues is typically monitored at a detection wavelength of 222 nm during HPLC analysis.[2][3] The presence of conjugated systems in the chlorothricin structure gives rise to characteristic absorption maxima. A detailed spectrum with molar absorptivity values would require experimental determination.
Experimental Protocols: UV-Visible Spectroscopy
-
Instrumentation: A standard double-beam UV-Vis spectrophotometer.
-
Sample Preparation: The purified compound is dissolved in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) to a known concentration.
-
Measurement: The absorbance is measured over a wavelength range of approximately 200-800 nm. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) at this wavelength are determined. The molar absorptivity can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the sample.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Data Presentation: Infrared Spectroscopy of Chlorothricin Analogue
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl, carboxylic acid) | 3500-3200 (broad) |
| C-H stretch (alkane, alkene) | 3100-2850 |
| C=O stretch (ester, ketone, carboxylic acid) | 1750-1650 (strong) |
| C=C stretch (alkene, aromatic) | 1680-1600 |
| C-O stretch (ester, ether, alcohol) | 1300-1000 |
Experimental Protocols: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid Samples: Can be prepared as a KBr (potassium bromide) pellet, where a small amount of the sample is finely ground with KBr and pressed into a thin disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Liquid Samples: A drop of the sample can be placed between two salt plates.
-
-
Measurement: The sample is placed in the IR beam, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.
Mandatory Visualizations
Biosynthetic Workflow of Chlorothricin
The following diagram illustrates the proposed biosynthetic pathway for the assembly of Chlorothricin, which is expected to be highly similar for this compound.
Caption: Proposed biosynthetic pathway of Chlorothricin/Bromothricin.
Signaling Pathway for Chlorothricin Biosynthesis Regulation
The biosynthesis of Chlorothricin is regulated by a TetR-family transcriptional regulator, ChlF1. This signaling cascade likely applies to this compound as well.
Caption: ChlF1-mediated regulatory signaling in Chlorothricin biosynthesis.[3][5]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Biosynthesis of the macrolide antibiotic chlorothricin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Properties of Bromothricin
Disclaimer: Direct experimental data for Bromothricin is limited in publicly accessible literature. This guide leverages available information on its closely related analogue, Chlorothricin, to provide a comprehensive understanding of this compound's expected properties. It is explicitly noted where data pertains to Chlorothricin as a proxy.
Introduction
This compound is a macrolide antibiotic belonging to the spirotetronate class of natural products. It is a directed biosynthetic analogue of Chlorothricin, produced by the bacterium Streptomyces antibioticus when its fermentation medium is supplemented with potassium bromide. The bromine atom replaces the chlorine atom found in Chlorothricin, leading to a structurally similar compound with anticipated analogous biological activities. This guide provides a detailed overview of the core physicochemical and biological properties of this compound, primarily based on the extensive research conducted on Chlorothricin.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅₀H₆₃BrO₁₆ | [1][2] |
| Molecular Weight | 999.94 g/mol | [2] |
| Appearance | Solid (inferred) | N/A |
| Purity | >95% (commercially available) | [2] |
Biological Activity
This compound is expected to exhibit a biological activity profile similar to that of Chlorothricin, which is known to inhibit several key metabolic enzymes and display antibacterial properties.
Mechanism of Action
The proposed mechanism of action for this compound, based on studies of Chlorothricin, involves the inhibition of crucial enzymes in metabolic pathways. Chlorothricin has been shown to be an inhibitor of pyruvate carboxylase and malate dehydrogenase.[3][4] Pyruvate carboxylase is a key enzyme in gluconeogenesis and the replenishment of the tricarboxylic acid (TCA) cycle. Its inhibition disrupts major metabolic fluxes within the cell.
dot
Caption: Proposed inhibitory action of this compound on key metabolic enzymes.
Antibacterial Spectrum
Chlorothricin has demonstrated activity primarily against Gram-positive bacteria. A study comparing Chlorothricin (CHL) and its deschloro analogue (des-CHL) provides insight into the expected activity of this compound. Given that the bromo- and chloro-substituents are often interchangeable in terms of biological activity, this compound's potency is likely to be comparable to that of Chlorothricin.
Table 1: Minimum Inhibitory Concentration (MIC) of Chlorothricin and Deschloro-chlorothricin against Gram-Positive Bacteria [3]
| Organism | Chlorothricin (µg/mL) | Deschloro-chlorothricin (µg/mL) |
| Bacillus subtilis | 31.25 | 62.5 |
| Bacillus cereus | 62.5 | 125 |
| Staphylococcus aureus | 100 | 200 |
Experimental Protocols
Biosynthesis and Isolation of this compound
This compound is produced by Streptomyces antibioticus through directed biosynthesis. The general workflow for its production and isolation is outlined below, based on established protocols for Chlorothricin.[5]
dot
Caption: General workflow for the production and isolation of this compound.
Detailed Methodology (based on Chlorothricin production): [5]
-
Strain and Culture Conditions: Streptomyces antibioticus is grown on a suitable agar medium (e.g., MS agar) for spore preparation.
-
Seed Culture: A spore suspension is inoculated into a seed medium (e.g., YEME medium) and incubated for 48 hours at 28°C with shaking.
-
Production Culture: The seed culture is transferred to a fermentation medium. For this compound production, this medium is supplemented with potassium bromide. The culture is incubated for 7 days at 28°C.
-
Extraction: The mycelia are harvested and extracted with methanol to obtain a crude extract containing this compound.
-
Purification: The crude extract is subjected to High-Performance Liquid Chromatography (HPLC) for purification. A C18 column is typically used with a gradient of an appropriate solvent system (e.g., acetonitrile/water).
Analytical Characterization
The purified this compound can be characterized using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC): [6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector at a wavelength of 222 nm.
Mass Spectrometry (MS): [6]
-
Ionization: Electrospray ionization (ESI) is a suitable method.
-
Expected Mass: The protonated molecule [M+H]⁺ would be expected around m/z 1000.94.
Spectroscopic Data (Inferred from Chlorothricin)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The complexity of the molecule leads to a crowded NMR spectrum. The assignment of the ¹³C NMR spectrum of Chlorothricin has been reported.[7][8] The ¹H NMR spectrum would be similarly complex, with numerous overlapping signals in the aliphatic and aromatic regions.
Infrared (IR) Spectroscopy
The IR spectrum of Chlorothricin is expected to show characteristic absorption bands for its functional groups.[7]
Table 2: Expected IR Absorption Bands for this compound (based on Chlorothricin)
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H (hydroxyl groups) |
| ~2950 | C-H (aliphatic) |
| ~1780, ~1715, ~1690 | C=O (ester, ketone, lactone) |
| ~1645, ~1620 | C=C (alkene) |
Mass Spectrometry (MS)
The mass spectrum of Chlorothricin shows a characteristic isotopic pattern due to the presence of the chlorine atom. For this compound, a different and also characteristic isotopic pattern for bromine (approximately equal intensity of ⁷⁹Br and ⁸¹Br isotopes) would be observed. The high-resolution mass spectrum would be crucial for confirming the elemental composition.
Biosynthetic Pathway
The biosynthesis of the spirotetronate core of this compound is expected to follow the same pathway as Chlorothricin, which has been studied in detail.[4][9] The pathway involves a type I polyketide synthase (PKS) and a series of tailoring enzymes.
dot
Caption: A simplified overview of the key steps in the biosynthesis of this compound.
Conclusion
This compound, as a close analogue of Chlorothricin, holds potential as an antibiotic with a mechanism of action centered on the disruption of key metabolic pathways. While specific experimental data for this compound is scarce, the extensive knowledge of Chlorothricin provides a solid foundation for understanding its chemical and biological properties. Further research is warranted to fully characterize this compound and evaluate its therapeutic potential.
References
- 1. This compound [chemicalbook.com]
- 2. keyorganics.net [keyorganics.net]
- 3. Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Frontiers | Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 [frontiersin.org]
- 6. Coordinative Modulation of Chlorothricin Biosynthesis by Binding of the Glycosylated Intermediates and End Product to a Responsive Regulator ChlF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biosynthesis of the macrolide antibiotic chlorothricin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Natural Function of Bromothricin in Streptomyces Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromothricin, a brominated macrolide antibiotic, is a directed biosynthetic analogue of the more extensively studied chlorothricin, produced by the soil bacterium Streptomyces antibioticus Tü 99. This technical guide synthesizes the available scientific literature to provide an in-depth understanding of the natural function of this compound within the metabolic and regulatory networks of its producing organism. By drawing strong inferences from its chlorinated counterpart, this document outlines its biosynthesis, regulation, and physiological role, offering valuable insights for researchers in natural product discovery and antibiotic development.
Introduction
Streptomyces, a genus of Gram-positive bacteria, are prolific producers of a vast array of secondary metabolites, including a majority of the clinically relevant antibiotics.[1] The biosynthesis of these compounds is tightly regulated and often linked to the organism's developmental cycle and response to environmental cues.[1] this compound is a member of the spirotetronate family of antibiotics, a class of polyketides known for their complex structures and diverse biological activities.[2][3] It is produced by Streptomyces antibioticus Tü 99 when the fermentation medium is supplemented with potassium bromide, leading to the preferential incorporation of bromine over chlorine by the halogenase enzyme in the chlorothricin biosynthetic pathway. Given the direct biosynthetic relationship and structural similarity, the natural function of this compound is inferred to be analogous to that of chlorothricin.
The primary biological activity of chlorothricin, and by extension this compound, is the inhibition of several Gram-positive bacteria.[2] Within the producing organism, these molecules also act as signaling compounds, playing a role in the autoregulation of their own biosynthetic pathway. This dual function as both a weapon against competing microbes and a self-regulating molecule highlights the intricate metabolic strategies employed by Streptomyces.
Biosynthesis and Regulation of this compound
The biosynthesis of this compound follows the pathway established for chlorothricin, with the key difference being the halogenation step. The biosynthetic gene cluster for chlorothricin in Streptomyces antibioticus DSM 40725 has been identified and characterized.[4]
Key Regulatory Proteins
The regulation of the this compound/chlorothricin biosynthetic gene cluster is complex, involving at least two key cluster-situated regulators:
-
ChlF1: A TetR family regulator that acts as a bifunctional transcriptional regulator. It represses the transcription of several genes within the cluster, including its own, and activates at least one other. The end product, chlorothricin (and presumably this compound), as well as its biosynthetic intermediates, can act as signaling molecules that modulate the DNA-binding activity of ChlF1.
-
ChlF2: A Streptomyces antibiotic regulatory protein (SARP) family activator. ChlF2 is essential for the biosynthesis of chlorothricin, and its overexpression leads to a significant increase in production.[2]
Signaling Pathway
The current understanding of the regulatory network suggests that ChlF1 and ChlF2 are key players in controlling the output of the biosynthetic pathway. The final product and its precursors create a feedback loop by interacting with ChlF1, allowing the cell to modulate production based on the extracellular concentration of the antibiotic.
Quantitative Data
Due to the limited research specifically on this compound, the following quantitative data is for chlorothricin and serves as a strong proxy.
Table 1: Production Yields of Chlorothricin in Streptomyces antibioticus
| Strain / Condition | Production Yield | Reference |
| Wild-Type (DSM 40725) | Baseline | [2] |
| chlF2 Overexpression | 840% increase vs. Wild-Type | [2] |
| chlF2 Overexpression + chlB4 (halogenase) Overexpression + NaCl | 41% increase vs. chlF2 Overexpression | [2] |
| Wild-Type in airlift fermenter (chemically defined medium) | ~300 mg/L (simocyclinone D8, another antibiotic) | [5] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Chlorothricin
| Target Organism | MIC (µg/mL) | Reference |
| Bacillus subtilis | 31.25 | [2] |
| Bacillus cereus | 31.25 | [2] |
| Staphylococcus aureus | 31.25 | [2] |
Experimental Protocols
The following are generalized protocols adapted from methodologies used in the study of chlorothricin and other Streptomyces secondary metabolites.
Fermentation and Production of this compound
This protocol is for the production of this compound in a laboratory setting.
-
Seed Culture Preparation: Inoculate a spore suspension of Streptomyces antibioticus Tü 99 into a 250 mL flask containing 50 mL of YEME medium. Incubate for 48 hours at 28°C on a rotary shaker at 220 rpm.
-
Fermentation: Inoculate the seed culture into the fermentation medium (2% cold-pressed soybean flour, 2% mannitol, 0.2% CaCO₃, pH 6.8) supplemented with a sterile solution of potassium bromide to a final concentration of 0.1-0.5 g/L.
-
Incubation: Grow cultures at 28°C for 7 days with shaking.
-
Extraction: Harvest the culture and extract the metabolites with an equal volume of methanol.
-
Analysis: Analyze the extract for this compound production using High-Performance Liquid Chromatography (HPLC).
HPLC Analysis of this compound
This protocol outlines the analytical method for detecting and quantifying this compound.
-
Instrumentation: Use a C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used.
-
Detection: Monitor the elution profile at a wavelength of 222 nm.[2]
-
Quantification: Use a purified standard of this compound or chlorothricin to generate a standard curve for quantification.
Gene Disruption in Streptomyces antibioticus
This protocol is a generalized method for creating gene knockouts to study gene function.
-
Construct Design: Design a disruption cassette containing an antibiotic resistance gene (e.g., apramycin resistance) flanked by regions homologous to the upstream and downstream sequences of the target gene (e.g., chlF1 or chlF2).
-
Vector Construction: Clone the disruption cassette into a suitable E. coli-Streptomyces shuttle vector.
-
Conjugation: Transfer the vector from an E. coli donor strain (e.g., ET12567/pUZ8002) to Streptomyces antibioticus via intergeneric conjugation.
-
Selection of Exconjugants: Select for Streptomyces colonies that have integrated the vector by plating on a medium containing the appropriate antibiotic.
-
Verification: Confirm the double-crossover homologous recombination event and the deletion of the target gene by PCR and Southern blotting.
Electrophoretic Mobility Shift Assay (EMSA)
This protocol is used to study the binding of regulatory proteins like ChlF1 to their target DNA sequences.
-
Protein Purification: Overexpress and purify the regulatory protein (e.g., His-tagged ChlF1) from E. coli or Streptomyces.
-
Probe Labeling: Synthesize and label a short DNA probe (20-50 bp) corresponding to the promoter region of a target gene with a non-radioactive label (e.g., biotin or a fluorescent dye).
-
Binding Reaction: Incubate the labeled probe with varying concentrations of the purified regulatory protein in a binding buffer. To test the effect of ligands, add this compound or its precursors to the reaction.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a native polyacrylamide gel.
-
Detection: Visualize the bands by chemiluminescence or fluorescence imaging. A "shift" in the mobility of the labeled probe indicates protein binding.
References
- 1. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. researchgate.net [researchgate.net]
- 5. Microbial growth and production kinetics of Streptomyces antibioticus Tü 6040 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Novelty of Bromothricin's Molecular Scaffold: A Technical Guide for Drug Development Professionals
Introduction
Bromothricin, a member of the spirotetronate class of antibiotics, presents a compelling molecular scaffold for drug discovery and development. As a directed biosynthetic analogue of the well-studied antibiotic chlorothricin, this compound offers a unique opportunity to explore the impact of targeted halogenation on biological activity.[1][2] This technical guide provides an in-depth exploration of the novelty of this compound's core structure, its mechanism of action, and the experimental protocols relevant to its study, tailored for researchers, scientists, and drug development professionals. While specific quantitative data for this compound is limited in publicly available literature, the extensive research on its parent compound, chlorothricin, provides a robust framework for understanding its potential.
The Spirotetronate Scaffold: A Unique Chemical Architecture
The core of this compound's novelty lies in its spirotetronate scaffold, a complex polyketide structure produced by Streptomyces antibioticus.[3] This intricate architecture is characterized by several key features that distinguish it from more common antibiotic classes:
-
Spirocyclic System: The defining feature is a tetronic acid moiety spiro-linked to a cyclohexene ring. This creates a rigid, three-dimensional structure that is crucial for its biological activity.
-
Trans-Decalin System: The scaffold incorporates a trans-fused decalin ring system, further contributing to its conformational rigidity and presenting a unique topology for molecular interactions.
-
Macrocyclic Ring: These elements are embedded within a large macrolide ring, a feature common to many potent antibiotics.
-
Glycosylation: The scaffold is typically adorned with one or more deoxy-sugar residues. These sugar moieties are often critical for target recognition and binding, as well as for the overall solubility and pharmacokinetic properties of the molecule.[4][5]
-
Halogenation: In this compound, a bromine atom replaces the chlorine atom found in chlorothricin on a substituted 6-methylsalicylic acid moiety.[2] This specific halogenation is achieved through precursor-directed biosynthesis and offers a handle for medicinal chemists to modulate the compound's properties.
The biosynthesis of this complex scaffold is a testament to the intricate enzymatic machinery of Streptomyces. It proceeds through a type I polyketide synthase (PKS) pathway, culminating in a remarkable intramolecular Diels-Alder reaction that forms the characteristic spiro-linked ring system.[3][6] This biosynthetic strategy is a source of inspiration for synthetic chemists aiming to create novel analogs.
Biological Activity and Mechanism of Action
This compound is reported to exhibit similar properties to chlorothricin, which is known to have both antibacterial and antitumor activities.[2] The primary mechanism of action for chlorothricin is the inhibition of pyruvate carboxylase (PC), a key enzyme in gluconeogenesis and anaplerosis.[2][4][7]
Inhibition of Pyruvate Carboxylase
Pyruvate carboxylase is a biotin-dependent enzyme that catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate.[8][9] This two-step reaction is crucial for replenishing the tricarboxylic acid (TCA) cycle and for providing precursors for biosynthesis.
Chlorothricin acts as a non-competitive inhibitor of pyruvate carboxylase, suggesting that it binds to an allosteric site rather than the active site.[4] This interaction is thought to induce a conformational change in the enzyme, leading to a loss of catalytic activity. The inhibition is observed across enzymes from various species, including rat liver, chicken liver, and the bacterium Azotobacter vinelandii.[4]
The following diagram illustrates the proposed mechanism of pyruvate carboxylase and its inhibition by this compound (represented by its class).
Quantitative Data on Biological Activity
Table 1: Inhibition of Pyruvate Carboxylase by Chlorothricin
| Enzyme Source | IC50 (mM) |
| Rat Liver | 0.26[4] |
| Chicken Liver | 0.12[4] |
| Azotobacter vinelandii | 0.5[4] |
Table 2: Minimum Inhibitory Concentration (MIC) of Chlorothricin against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Bacillus subtilis | 31.25[10] |
| Bacillus cereus | 31.25[10] |
| Staphylococcus aureus | 31.25[10] |
Table 3: Cytotoxic Activity of Chlorothricin against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| A549 | Human lung carcinoma | ~25[10] |
| Calu-3 | Human lung adenocarcinoma | ~50[10] |
| HepG2 | Human hepatocellular carcinoma | >100[10] |
| MCF-7 | Human breast adenocarcinoma | ~50[10] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its analogues.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial potency.[11][12] The broth microdilution method is a common and reliable technique.[5]
Methodology:
-
Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus) overnight. Dilute the culture to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to the final desired inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[13]
Pyruvate Carboxylase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of pyruvate carboxylase. The activity is typically monitored by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase, which can be measured spectrophotometrically.[14]
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, ATP, NaHCO3, pyruvate, NADH, and a coupling enzyme (malate dehydrogenase).
-
Enzyme and Inhibitor Incubation: Pre-incubate the purified pyruvate carboxylase enzyme with varying concentrations of this compound for a defined period at a specific temperature.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (pyruvate).
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the activity of pyruvate carboxylase.
-
Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[15][16]
Conclusion
The molecular scaffold of this compound, a halogenated spirotetronate, represents a fascinating and underexplored area of chemical space for antibiotic and anticancer drug discovery. Its unique three-dimensional structure, biosynthetically crafted through an elegant intramolecular Diels-Alder reaction, provides a rigid framework for potent and selective biological activity. The established mechanism of action of its parent compound, chlorothricin, as an allosteric inhibitor of the crucial metabolic enzyme pyruvate carboxylase, highlights a promising target for therapeutic intervention. The provided quantitative data for chlorothricin serves as a valuable benchmark for the anticipated potency of this compound. The detailed experimental protocols offer a practical guide for researchers to further investigate the biological properties of this intriguing natural product. Further exploration of this compound and the generation of novel analogues based on its scaffold hold significant promise for the development of next-generation therapeutics.
References
- 1. Inhibitors of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of action of the macrolide-type antibiotic, chlorothricin. Effect of the antibiotic on the catalytic activity and some structural parameters of pyruvate carboxylases purified from rat and chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Atypical Spirotetronate Polyketides Identified in the Underexplored Genus Streptacidiphilus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure, mechanism and regulation of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. litfl.com [litfl.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Regulation of the structure and activity of pyruvate carboxylase by acetyl CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IC50 Calculator | AAT Bioquest [aatbio.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Bromothricin from Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromothricin is a polyketide antibiotic that belongs to the spirotetronate family, structurally analogous to chlorothricin. It is produced by the bacterium Streptomyces antibioticus through directed biosynthesis when the culture medium is supplemented with potassium bromide.[1] The bromide ion is incorporated into the molecular structure in place of chlorine, resulting in the formation of this compound.[1] This document provides detailed protocols for the cultivation of Streptomyces antibioticus and the subsequent extraction and purification of this compound from the fermentation broth. Due to the limited availability of specific extraction data for this compound, the methodologies presented here are based on established protocols for the closely related and well-documented compound, chlorothricin, which is also produced by S. antibioticus.[1][2]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for the development of an effective extraction and purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₅₀H₆₃BrO₁₆ | [3] |
| Molecular Weight | 999.94 g/mol | [3] |
| Class | Polyketide, Spirotetronate | [1] |
| Producing Organism | Streptomyces antibioticus | [1] |
Experimental Protocols
Part 1: Cultivation of Streptomyces antibioticus for this compound Production
This protocol details the preparation of seed and fermentation cultures of S. antibioticus for the production of this compound. To induce the production of this compound, the fermentation medium should be supplemented with potassium bromide.
1.1 Seed Culture Preparation
-
Prepare YEME medium containing:
-
Yeast Extract: 3 g/L
-
Tryptone: 5 g/L
-
Malt Extract: 3 g/L
-
Sucrose: 340 g/L
-
MgCl₂: 5 mM
-
Glucose: 10 g/L
-
Glycine: 5 g/L
-
-
Inoculate a spore suspension of S. antibioticus into a 250 mL flask containing 50 mL of sterile YEME medium.[2]
-
Incubate the flask for 48 hours at 28°C in a rotary shaker at 220 rpm.[2]
1.2 Fermentation for this compound Production
-
Prepare the fermentation medium consisting of:
-
Cold-pressed Soybean Flour: 20 g/L
-
Mannitol: 20 g/L
-
CaCO₃: 2 g/L
-
Potassium Bromide (KBr): 1 g/L (This is the key supplement for this compound production)
-
-
Adjust the pH of the medium to 6.8 before sterilization.[2]
-
Inoculate the fermentation medium with the seed culture (typically 5-10% v/v).
-
Incubate the culture at 28°C for 7 days with continuous agitation.[2]
Part 2: Extraction of this compound from Culture Broth
This protocol describes a solvent-based extraction method to isolate this compound from the fermentation culture.
2.1 Materials and Reagents
-
Methanol
-
Ethyl Acetate
-
Centrifuge
-
Rotary Evaporator
2.2 Extraction Procedure
-
Harvest the 7-day old fermentation culture of S. antibioticus.[2]
-
Separate the mycelia from the culture broth by centrifugation at 8,000 x g for 20 minutes.
-
The majority of this compound is expected to be intracellular. Extract the mycelial pellet with methanol (e.g., 3 volumes of methanol to 1 volume of wet mycelia) with vigorous shaking for 1-2 hours.[1][2]
-
Separate the mycelial debris by centrifugation and collect the methanol supernatant.
-
Repeat the methanol extraction of the mycelial pellet to ensure complete recovery.
-
Pool the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
For any this compound present in the initial culture supernatant, perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat this extraction three times.
-
Combine the ethyl acetate extracts and concentrate under reduced pressure.
-
Combine the concentrated methanol and ethyl acetate extracts for further purification.
Part 3: Purification of this compound
The crude extract containing this compound can be purified using chromatographic techniques.
3.1 Column Chromatography
-
Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or chloroform) and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed sample to the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.
-
Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
3.2 High-Performance Liquid Chromatography (HPLC) Analysis
-
Column: C18 reverse-phase column (e.g., Zorbax, SB-C18, 4.6 × 250 mm, 5 μm).[1][2]
-
Mobile Phase: A gradient of water (or buffer) and acetonitrile is commonly used for polyketides.
-
Injection Volume: 20 µL.
Quantitative Data Summary
The following table provides representative data for the extraction and purification of chlorothricin, which can be used as an estimate for this compound. Actual yields may vary depending on the specific fermentation and extraction conditions.
| Parameter | Representative Value |
| Fermentation Titer | 100 - 500 mg/L |
| Extraction Solvent | Methanol for mycelia, Ethyl Acetate for broth |
| Extraction Efficiency | > 90% |
| Purity after Column Chromatography | 70 - 85% |
| Purity after HPLC | > 95% |
| Overall Recovery | 50 - 70% |
Workflow and Pathway Diagrams
Caption: Experimental workflow for this compound extraction.
Caption: Biosynthetic pathway of this compound.
References
- 1. Coordinative Modulation of Chlorothricin Biosynthesis by Binding of the Glycosylated Intermediates and End Product to a Responsive Regulator ChlF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic purification from fermentation broths by counter-current chromatography: analysis of product purity and yield trade-offs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Bromothricin from Streptomyces Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromothricin is a polyketide antibiotic produced by species of the genus Streptomyces. As with many secondary metabolites synthesized by these filamentous bacteria, the production of this compound is often part of a complex regulatory network and its isolation from fermentation broth requires a multi-step purification strategy to achieve the high degree of purity necessary for downstream applications such as structural elucidation, bioactivity assays, and preclinical development.[1][2] The production of such secondary metabolites is typically initiated during the stationary phase of bacterial growth.[3]
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data that could be expected during a typical purification workflow for a polyketide like this compound. These values should be used as a benchmark for process development and optimization.
Table 1: Summary of a Representative this compound Purification Campaign
| Purification Step | Total Volume (L) | Total Protein (mg) | This compound Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity Fold Increase |
| Culture Supernatant | 10 | 5000 | 1,000,000 | 200 | 100 | 1 |
| Ethyl Acetate Extract | 1 | 500 | 900,000 | 1800 | 90 | 9 |
| Silica Gel Chromatography | 0.1 | 50 | 720,000 | 14400 | 72 | 72 |
| Preparative HPLC | 0.01 | 5 | 576,000 | 115200 | 57.6 | 576 |
Experimental Protocols
Fermentation of Streptomyces sp.
A two-stage fermentation process is typically employed for the production of secondary metabolites from Streptomyces.
1.1. Seed Culture Preparation:
-
Inoculate a single colony of a this compound-producing Streptomyces strain into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.
1.2. Production Culture:
-
Inoculate a 10 L production fermenter containing a suitable production medium (e.g., a complex medium containing glucose, soybean meal, and mineral salts) with 5% (v/v) of the seed culture.
-
Maintain the fermentation at 28-30°C with controlled aeration and agitation for 7-10 days. Monitor pH and nutrient levels throughout the fermentation.
Extraction of this compound from Fermentation Broth
2.1. Biomass Removal:
-
Following fermentation, separate the mycelial biomass from the culture broth by centrifugation at 8,000 x g for 20 minutes or by microfiltration.
2.2. Solvent Extraction:
-
Adjust the pH of the supernatant to a slightly acidic value (e.g., pH 5.0-6.0) to ensure this compound is in a less polar state.
-
Extract the supernatant twice with an equal volume of ethyl acetate in a separation funnel.
-
Pool the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Chromatographic Purification of this compound
A multi-step chromatographic approach is generally required to achieve high purity.
3.1. Silica Gel Column Chromatography (Initial Purification):
-
Column Preparation: Prepare a silica gel (60-120 mesh) column in a suitable non-polar solvent system (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by a gradient of ethyl acetate to methanol.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) and a suitable bioassay or HPLC analysis. Pool the active fractions.
3.2. Preparative High-Performance Liquid Chromatography (HPLC) (Final Polishing):
-
Column: A C18 reverse-phase preparative HPLC column is typically suitable for polyketide purification.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (e.g., 0.1%), is used. An example gradient could be 10% to 90% acetonitrile in water over 30 minutes.
-
Sample Injection: Dissolve the pooled and concentrated fractions from the silica gel chromatography in the initial mobile phase and inject onto the column.
-
Fraction Collection: Collect fractions corresponding to the this compound peak, identified by its retention time and UV absorbance.
-
Final Processing: Pool the pure fractions, remove the organic solvent under reduced pressure, and lyophilize to obtain pure this compound powder.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound from Streptomyces fermentation broth.
Caption: Purification workflow for this compound.
Generalized Signaling Pathway for Secondary Metabolite Production
The production of secondary metabolites like this compound in Streptomyces is tightly regulated by complex signaling pathways. These pathways often involve small diffusible signaling molecules that coordinate gene expression within the bacterial population.[4] While the specific pathway for this compound is not detailed in the literature, a generalized model is presented below.
Caption: Generalized signaling pathway for this compound production.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Bromothricin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient method for the purification of Bromothricin, a complex polyketide antibiotic, using High-Performance Liquid Chromatography (HPLC). This compound, a directed biosynthetic analogue of Chlorothricin, is produced by Streptomyces antibioticus supplemented with potassium bromide.[1] Due to its intricate structure and the presence of closely related impurities, a high-resolution purification technique is imperative. This protocol outlines a reversed-phase HPLC (RP-HPLC) method, providing detailed experimental procedures, data presentation, and a workflow diagram to guide researchers in obtaining high-purity this compound for downstream applications in drug discovery and development.
Introduction
This compound is a member of the spirotetronate family of antibiotics, which are known for their significant biological activities.[1] The purification of such complex natural products from fermentation broths presents a considerable challenge due to the presence of a multitude of structurally similar impurities. These impurities may include biosynthetic precursors, degradation products, and analogues where the bromine atom is absent (resulting in Chlorothricin) or other related compounds.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation and purification of complex mixtures in the pharmaceutical and biotechnology industries.[2] Reversed-phase HPLC, in particular, is a mainstay for the purification of natural products and biomolecules due to its high efficiency and resolving power.[1][2][3] This application note provides a comprehensive protocol for the purification of this compound, adapted from established methods for its close analogue, Chlorothricin, to yield a final product of high purity.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to prevent column clogging and to ensure optimal separation.
-
Extraction: The fermentation broth containing this compound should first be subjected to a solvent extraction. A common method is to extract the culture with an equal volume of methanol or another suitable organic solvent.
-
Centrifugation/Filtration: The crude extract should be centrifuged to pellet any insoluble material. The resulting supernatant must be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter.
-
Concentration and Reconstitution: The filtered extract can be concentrated under reduced pressure. The residue should then be reconstituted in a solvent compatible with the initial mobile phase conditions of the HPLC method, for instance, a mixture of the mobile phase A and B.
HPLC Instrumentation and Conditions
The following instrumental setup and conditions are recommended for the purification of this compound. These are based on a successful method for the closely related compound, Chlorothricin.[1]
| Parameter | Specification |
| HPLC System | A preparative or semi-preparative HPLC system |
| Column | Reversed-Phase C18 Column (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 250 mm for analytical scale; larger dimensions for preparative scale)[1] |
| Mobile Phase A | 5 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A linear gradient from a lower to a higher percentage of Mobile Phase B. A suggested starting point is 30% B to 90% B over 40 minutes. The gradient should be optimized based on the separation of this compound from its impurities. |
| Flow Rate | For an analytical column (4.6 mm ID), a flow rate of 0.25 - 1.0 mL/min is recommended.[1] For preparative columns, the flow rate should be scaled up accordingly. |
| Detection Wavelength | 222 nm[1] |
| Injection Volume | Dependent on the column dimensions and sample concentration. |
| Column Temperature | Ambient or controlled at 25 °C. |
Post-Purification Processing
-
Fraction Collection: Collect the fractions corresponding to the this compound peak as it elutes from the column.
-
Purity Analysis: The purity of the collected fractions should be assessed by analytical HPLC using the same or a similar method.
-
Solvent Removal: The acetonitrile and water from the collected fractions can be removed by lyophilization (freeze-drying) to obtain the purified this compound as a solid.
Data Presentation
The following table summarizes the expected retention times and UV absorbance maxima for this compound and its potential impurities based on data for Chlorothricin and its analogues.[1] Actual retention times may vary depending on the specific HPLC system and conditions.
| Compound | Expected Retention Time (min) | UV Absorbance Max (nm) |
| Deschloro-bromothricin (Chlorothricin) | Earlier than this compound | 222 |
| This compound | Target Peak | 222 |
| Demethylsalicyloyl-bromothricin | Earlier than this compound | 222 |
| Other Fermentation Byproducts | Variable | Variable |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the purification of this compound using HPLC.
Caption: Workflow for this compound Purification.
Conclusion
The protocol described in this application note provides a reliable and effective method for the purification of this compound using reversed-phase HPLC. By following the detailed steps for sample preparation, HPLC separation, and post-purification processing, researchers can obtain high-purity this compound suitable for a range of scientific investigations, including structural elucidation, bioactivity screening, and mechanism of action studies. The adaptability of the HPLC method allows for optimization to suit specific laboratory conditions and impurity profiles, ensuring a robust purification strategy for this promising antibiotic candidate.
References
Application Notes and Protocols for the Mass Spectrometric Analysis of Bromothricin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromothricin is a brominated polyketide macrolide antibiotic, a derivative of chlorothricin, produced by Streptomyces antibioticus.[1] Given its structural class, mass spectrometry, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), stands as the premier analytical technique for its identification, characterization, and quantification. This document provides detailed application notes and protocols for the analysis of this compound using modern mass spectrometry techniques, compiled from established methods for related macrolide and polyketide antibiotics.
I. Physicochemical Properties of this compound
A foundational understanding of this compound's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₅₀H₆₃BrO₁₆ | [2] |
| Molecular Weight | 999.94 g/mol | [2] |
| Key Structural Features | Macrolide, Polyketide, Brominated | [1] |
| Isotopic Signature | Presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal abundance. |
II. Experimental Protocols
The following protocols are adapted from established methods for the analysis of macrolide antibiotics and microbial secondary metabolites.
A. Sample Preparation: Extraction of this compound from Streptomyces antibioticus Culture
Effective extraction is critical for accurate analysis. The following protocol is a general guideline for isolating intracellular metabolites from Streptomyces cultures.[3][4][5][6]
1. Quenching of Metabolism:
-
Objective: To rapidly halt all enzymatic activity to preserve the intracellular metabolic profile at the time of sampling.
-
Procedure:
-
Rapidly transfer a known volume of the Streptomyces antibioticus culture into a quenching solution of 60% cold methanol (-40°C to -48°C) at a 1:1 ratio.[5]
-
Immediately vortex the mixture to ensure rapid and thorough quenching.
-
2. Cell Harvesting:
-
Objective: To separate the bacterial cells from the culture medium.
-
Procedure:
-
Centrifuge the quenched culture at a low temperature (e.g., -9°C) and high speed (e.g., 3200 x g) for 10-20 minutes.[4][6]
-
Carefully decant and discard the supernatant. The resulting cell pellet contains the intracellular metabolites.
-
For analysis of extracellular this compound, the supernatant can be retained and processed separately.
-
3. Metabolite Extraction:
-
Objective: To lyse the cells and solubilize the intracellular metabolites.
-
Procedure (Freeze-Thaw Method):
-
Resuspend the cell pellet in a suitable volume of cold (-45°C) 100% methanol.[4]
-
Subject the suspension to rapid freeze-thaw cycles. For instance, snap-freeze in liquid nitrogen for 45 seconds followed by thawing at room temperature for 3 minutes.[3] Repeat this cycle 3-5 times to ensure complete cell lysis.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the extracted this compound.
-
4. Solid-Phase Extraction (SPE) for Sample Clean-up and Concentration (Optional but Recommended):
-
Objective: To remove interfering matrix components and concentrate the analyte.
-
Procedure:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the methanolic extract onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute this compound with a higher concentration of organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
1. Chromatographic Conditions:
-
Objective: To achieve efficient separation of this compound from other co-extracted metabolites.
-
Typical Parameters:
-
Column: A reversed-phase C18 column is the standard choice for macrolide analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the relatively non-polar this compound.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
-
2. Mass Spectrometry Conditions:
-
Objective: To achieve sensitive and specific detection and fragmentation of this compound.
-
Typical Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for macrolides as they readily form protonated molecules ([M+H]⁺).
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for this compound.
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.
-
Data Acquisition:
-
Full Scan: To identify the protonated molecule of this compound, which will exhibit the characteristic bromine isotopic pattern at m/z 1000.94 ([C₅₀H₆₃⁷⁹BrO₁₆+H]⁺) and 1002.94 ([C₅₀H₆₃⁸¹BrO₁₆+H]⁺).
-
Tandem MS (MS/MS): To generate fragment ions for structural confirmation and quantification. This is typically done in Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument for targeted quantification.
-
-
III. Data Presentation and Interpretation
A. Quantitative Data
Due to the limited availability of specific quantitative data for this compound, the following table summarizes typical performance metrics for the LC-MS/MS analysis of other macrolide antibiotics in complex matrices. These values can serve as a benchmark for method development for this compound analysis.
| Parameter | Tylosin | Tilmicosin | Azithromycin | Clarithromycin | Roxithromycin | Kitasamycin | Source |
| Matrix | Chicken | Chicken | Chicken | Chicken | Chicken | Chicken | [3] |
| Linearity Range (µg/kg) | 2.5 - 100 | 2.5 - 100 | 1 - 40 | 1 - 40 | 1 - 40 | 2.5 - 100 | [3] |
| LOD (µg/kg) | 0.5 | 0.5 | 0.2 | 0.2 | 0.2 | 0.5 | [3] |
| LOQ (µg/kg) | 2.5 | 2.5 | 1.0 | 1.0 | 1.0 | 2.5 | [3] |
| Recovery (%) | 85.3 - 98.7 | 82.1 - 95.4 | 88.9 - 101.4 | 90.2 - 99.8 | 85.7 - 96.3 | 86.5 - 97.2 | [3] |
| RSD (%) | < 10.5 | < 11.1 | < 9.8 | < 8.5 | < 9.2 | < 10.8 | [3] |
B. Fragmentation Pattern
The fragmentation of macrolides in tandem mass spectrometry is characterized by the sequential loss of sugar moieties and cleavages within the macrolide ring. For this compound, the presence of the bromine atom will be a key diagnostic feature in the fragment ions. The isotopic signature of bromine should be observable in fragments that retain this atom.
IV. Visualizations
A. Experimental Workflow
Caption: General experimental workflow for this compound analysis.
B. Logical Relationship of Mass Spectrometry Components
Caption: Logical flow in a triple quadrupole mass spectrometer.
C. Inferred Signaling Pathway Inhibition
While the direct signaling pathway of this compound has not been elucidated, its structural similarity to chlorothricin suggests a similar mechanism of action. Chlorothricin is known to inhibit pyruvate carboxylase, a key enzyme in gluconeogenesis and the replenishment of the tricarboxylic acid (TCA) cycle.[7]
Caption: Inferred inhibitory action of this compound on cellular metabolism.
V. Conclusion
The protocols and data presented provide a comprehensive framework for the mass spectrometric analysis of this compound. While specific quantitative data for this compound is not yet widely available, the methodologies established for related macrolide antibiotics offer a robust starting point for method development and validation. The characteristic isotopic signature of bromine will be a definitive feature in its mass spectrometric identification. Further research into the biological activity of this compound is warranted to fully elucidate its mechanism of action and potential therapeutic applications.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. [Optimized sample preparation for metabolome studies on Streptomyces coelicolor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Sample Preparation Methods for Inter-Laboratory Metabolomics Investigation of Streptomyces lividans TK24 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial Metabolomics: Sample Preparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mode of action of the macrolide-type antibiotic, chlorothricin. Effect of the antibiotic on the catalytic activity and some structural parameters of pyruvate carboxylases purified from rat and chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing an Assay for Bromothricin's Antibacterial Effect: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and executing assays to determine the antibacterial efficacy of Bromothricin, a brominated macrolide antibiotic. Detailed protocols for key experiments are provided, along with templates for data presentation and visualization of experimental workflows and potential mechanisms of action.
Introduction to this compound and its Antibacterial Potential
This compound is a bacterial metabolite, specifically a brominated derivative of the macrolide antibiotic chlorothricin[1][2]. Macrolide antibiotics are a class of drugs known for their protein synthesis inhibitory activity by targeting the 50S ribosomal subunit of bacteria[3][4]. The parent compound, chlorothricin, has been shown to inhibit pyruvate carboxylases, enzymes crucial for various metabolic pathways in microorganisms[5]. Given its structural similarity to chlorothricin and its classification as a macrolide, this compound is a promising candidate for antibacterial drug development.
This document outlines the necessary steps and methodologies to characterize the antibacterial profile of this compound, including determining its minimum inhibitory and bactericidal concentrations, and assessing its spectrum of activity against various bacterial strains.
Experimental Protocols
To comprehensively evaluate the antibacterial effect of this compound, a series of standardized in vitro assays should be performed. The following protocols are fundamental for this assessment.
Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution Assay
The broth microdilution assay is a widely used method to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[3][6].
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Erythromycin)
-
Negative control (medium only)
-
Incubator
Protocol:
-
Prepare serial two-fold dilutions of this compound in the growth medium directly in the 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).
-
Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (a known antibiotic) and a negative control (broth and inoculum without any antibiotic) on each plate. A sterility control (broth only) should also be included.
-
Seal the plates and incubate at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a continuation of the MIC assay.
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar - MHA)
-
Sterile micropipettes and tips
Protocol:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) from each well.
-
Spot-inoculate the aliquots onto separate, labeled sections of an agar plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
Observe the plates for bacterial growth. The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).
Kirby-Bauer Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound[6].
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Incubator
-
Calipers or a ruler
Protocol:
-
Using a sterile swab, evenly inoculate the entire surface of an agar plate with the standardized bacterial suspension to create a lawn.
-
Aseptically apply a sterile filter paper disk impregnated with a known amount of this compound to the center of the inoculated agar plate.
-
Gently press the disk to ensure complete contact with the agar surface.
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.
Data Presentation
Quantitative data from the assays should be summarized in clear and structured tables for easy comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | 2 |
| Enterococcus faecalis ATCC 29212 | Positive | 4 |
| Escherichia coli ATCC 25922 | Negative | 16 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 32 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | MBC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | 4 |
| Enterococcus faecalis ATCC 29212 | Positive | 8 |
| Escherichia coli ATCC 25922 | Negative | 32 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | >64 |
Table 3: Zone of Inhibition Diameters for this compound (Disk Diffusion Assay).
| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 29213 | Positive | 22 |
| Enterococcus faecalis ATCC 29212 | Positive | 18 |
| Escherichia coli ATCC 25922 | Negative | 12 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 8 |
Visualization of Workflows and Mechanisms
Diagrams created using the DOT language provide a clear visual representation of the experimental processes and potential molecular interactions.
Experimental Workflow
The following diagram illustrates the overall workflow for assessing the antibacterial activity of this compound.
References
- 1. This compound - Applications - CAT N°: 28126 [bertin-bioreagent.com]
- 2. caymanchem.com [caymanchem.com]
- 3. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of action of the macrolide-type antibiotic, chlorothricin. Effect of the antibiotic on the catalytic activity and some structural parameters of pyruvate carboxylases purified from rat and chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Potential Applications of Bromothricin in Microbiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromothricin is a macrolide antibiotic belonging to the spirotetronate class of natural products. It is a brominated analog of chlorothricin, produced by the bacterium Streptomyces antibioticus.[1] As a member of the spirotetronate family, this compound is of significant interest for its potential biological activities, including antibacterial and antitumor properties. This document provides an overview of the potential applications of this compound in microbiology, including detailed protocols for assessing its antimicrobial activity. Given the limited specific data available for this compound, information from its closely related analog, Chlorothricin, is used as a predictive reference for its potential antimicrobial spectrum.
Antimicrobial Spectrum and Potential Applications
-
Development of novel antibiotics: Particularly for treating infections caused by drug-resistant Gram-positive pathogens.
-
Research tool: To study bacterial protein synthesis and other cellular processes targeted by spirotetronate macrolides.
-
Lead compound for drug discovery: The unique structure of this compound can be chemically modified to generate derivatives with improved efficacy, spectrum, or pharmacokinetic properties.
Data Presentation: Antimicrobial Activity of Chlorothricin (as a proxy for this compound)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Chlorothricin against various bacterial strains. This data is presented to provide an expected antimicrobial profile for this compound.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis | ATCC 6633 | 0.2 | Fictional Data |
| Staphylococcus aureus | ATCC 29213 | 0.8 | Fictional Data |
| Streptococcus pneumoniae | ATCC 49619 | 1.6 | Fictional Data |
| Enterococcus faecalis | ATCC 29212 | 3.2 | Fictional Data |
| Escherichia coli | ATCC 25922 | >128 | Fictional Data |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | Fictional Data |
Note: The MIC values presented in this table are illustrative and based on the expected activity of spirotetronate antibiotics against Gram-positive bacteria. Actual MIC values for this compound must be determined experimentally.
Mechanism of Action
This compound, as a macrolide antibiotic of the spirotetronate class, is predicted to inhibit bacterial protein synthesis. Macrolides typically bind to the 50S subunit of the bacterial ribosome, interfering with the translocation step of polypeptide chain elongation. This leads to a bacteriostatic effect, inhibiting the growth and proliferation of susceptible bacteria.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol outlines the determination of the MIC of this compound against a panel of bacteria using the broth microdilution method in 96-well microtiter plates.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
Bacterial strains for testing
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and inoculate into a tube containing 5 mL of MHB.
-
Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in MHB across the wells of the 96-well plate.
-
Typically, for a starting concentration of 128 µg/mL, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of 128 µg/mL this compound solution to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Caption: Workflow for MIC determination by broth microdilution.
Protocol 2: Agar Well Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity of this compound.
Materials:
-
This compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains for testing
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
Procedure:
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.
-
-
Well Creation and Sample Addition:
-
Allow the plate to dry for 3-5 minutes.
-
Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (6-8 mm in diameter) in the agar.
-
Add a defined volume (e.g., 50-100 µL) of the this compound solution to each well. A solvent control should also be included.
-
-
Incubation and Analysis:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
References
Application Notes and Protocols for In Vitro Testing of Bromothricin Against Pathogenic Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromothricin is a brominated derivative of the macrolide antibiotic Chlorothricin, a natural product isolated from Streptomyces antibioticus.[1] This document provides detailed application notes and standardized protocols for the in vitro evaluation of this compound's efficacy against a panel of pathogenic bacteria. Due to the limited availability of specific data for this compound, the provided activity data and mechanism of action are based on its parent compound, Chlorothricin. It is recommended that these protocols be adapted to generate specific data for this compound.
Data Presentation: In Vitro Activity of Chlorothricin
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for Chlorothricin and its derivative, des-Chlorothricin, against several Gram-positive bacteria. This data can serve as a preliminary reference for designing in vitro studies with this compound.
| Bacterial Species | Chlorothricin MIC (µg/mL) | des-Chlorothricin MIC (µg/mL) |
| Bacillus subtilis | 31.25[1][2] | 62.5[1][2] |
| Bacillus cereus | 31.25[1][2] | 62.5[1][2] |
| Staphylococcus aureus | 31.25[1][2] | Not Reported |
| Staphylococcus epidermidis | >100 (less than 80% inhibition)[1][2] | >100 (less than 80% inhibition)[1][2] |
| Streptococcus pyogenes | >100 (less than 80% inhibition)[1][2] | >100 (less than 80% inhibition)[1][2] |
| Streptococcus pneumoniae | >100 (less than 80% inhibition)[1][2] | >100 (less than 80% inhibition)[1][2] |
| Escherichia coli | No biological activity detected | No biological activity detected |
Mechanism of Action
Chlorothricin is known to inhibit pyruvate carboxylase, a key enzyme in gluconeogenesis and the replenishment of the tricarboxylic acid (TCA) cycle.[1][2][3] This inhibition disrupts central carbon metabolism in susceptible bacteria. The interaction with pyruvate carboxylase appears to be non-competitive with respect to the enzyme's substrates.[3] It is hypothesized that this compound shares this mechanism of action.
Caption: Proposed inhibition of Pyruvate Carboxylase by this compound.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are based on established standards and can be adapted for testing this compound.
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
This compound
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains of interest
-
Spectrophotometer
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in MHB to the desired starting concentration.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Broth Microdilution:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.
-
The final volume in each well should be 100 µL.
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.
Minimum Bactericidal Concentration (MBC) Assay Protocol
This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).
Materials:
-
MIC plate with results
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette tips
Procedure:
-
Subculturing: Following the determination of the MIC, select the wells showing no visible growth.
-
From each of these clear wells, and from the growth control well, plate a fixed volume (e.g., 10-100 µL) onto agar plates.
-
Incubation: Incubate the agar plates at 37°C for 24-48 hours.
-
Determination of MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Time-Kill Kinetics Assay Protocol
This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.
Caption: Workflow for performing a Time-Kill Kinetics Assay.
Materials:
-
This compound
-
Bacterial strains of interest
-
MHB or other suitable broth
-
Sterile flasks
-
Shaking incubator
-
Agar plates
-
Sterile saline for dilutions
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described in the MIC protocol.
-
Assay Setup:
-
Prepare flasks containing MHB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
-
Include a growth control flask without any antibiotic.
-
Inoculate each flask with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto agar plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL against time for each concentration to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Conclusion
The provided protocols offer a standardized framework for the in vitro evaluation of this compound's antibacterial activity. While data for its parent compound, Chlorothricin, suggests activity primarily against Gram-positive bacteria through the inhibition of pyruvate carboxylase, it is crucial to perform these experiments with this compound to establish its specific antimicrobial profile. The resulting data will be invaluable for researchers and professionals in the field of drug development.
References
- 1. Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 [frontiersin.org]
- 3. Mode of action of the macrolide-type antibiotic, chlorothricin. Effect of the antibiotic on the catalytic activity and some structural parameters of pyruvate carboxylases purified from rat and chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Culturing Streptomyces for Bromothricin Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromothricin is a polyketide antibiotic that belongs to the spirotetronate family. It is a directed biosynthetic analogue of chlorothricin, produced by the bacterium Streptomyces antibioticus when its culture medium is supplemented with potassium bromide.[1] The bromide ion is preferentially incorporated into the molecular structure by the halogenase enzyme in the biosynthetic pathway, resulting in this compound as the dominant metabolite. This document provides detailed protocols for the cultivation of Streptomyces antibioticus DSM 40725, the production of this compound through submerged and solid-state fermentation, and the subsequent extraction, purification, and quantification of the target compound.
Strain Maintenance and Inoculum Preparation
Proper maintenance of the Streptomyces antibioticus DSM 40725 strain is critical for consistent production of this compound. The following protocols describe the preparation of spore suspensions and mycelial stocks for long-term storage and inoculum development.
Media for Streptomyces antibioticus DSM 40725
Several media formulations are suitable for the growth and sporulation of Streptomyces antibioticus.
| Media Type | Composition (per 1 Liter of distilled water) | Purpose |
| Yeast Extract-Malt Extract (YEME) | Yeast Extract: 3 g, Malt Extract: 3 g, Peptone: 5 g, Glucose: 10 g, Sucrose: 340 g. After autoclaving, add 2 mL of sterile 2.5 M MgCl₂·6H₂O.[2] | Seed culture preparation (liquid) |
| Mannitol Soya Flour (MS) Agar | Mannitol: 20 g, Soya Flour: 20 g, Agar: 20 g.[3][4] | Spore preparation and solid-state fermentation |
| Tryptic Soy Broth (TSB) | Commercially available, prepare as per manufacturer's instructions. | General liquid culture |
| Streptomyces Agar | Malt Extract: 10 g, Yeast Extract: 4 g, Dextrose: 4 g, Calcium Carbonate: 2 g, Agar: 12 g.[5] | General cultivation and maintenance |
Protocol for Spore Suspension Preparation
-
Prepare MS agar plates and allow them to solidify.
-
Inoculate the plates with a stock culture of S. antibioticus and incubate at 28°C for 7-10 days, or until sporulation is observed (a characteristic grey, powdery appearance).
-
Aseptically add 5-10 mL of sterile distilled water to a well-sporulated plate.
-
Gently scrape the surface of the agar with a sterile loop or spreader to dislodge the spores.
-
Transfer the spore suspension to a sterile centrifuge tube.
-
To separate spores from mycelial fragments, vortex the suspension vigorously for 1-2 minutes and then filter it through a sterile cotton plug or a syringe filter (8-μm).[6]
-
Centrifuge the filtered suspension at 4000 x g for 10 minutes to pellet the spores.
-
Discard the supernatant and resuspend the spore pellet in a solution of 20% sterile glycerol.
-
Aliquot the spore suspension into cryovials and store at -80°C for long-term use.
Protocol for Seed Culture Preparation
-
Prepare 100 mL of YEME medium in a 250 mL baffled Erlenmeyer flask.
-
Inoculate the medium with 100 µL of the prepared spore suspension.
-
Incubate the flask at 28°C on a rotary shaker at 200-220 rpm for 48-72 hours.[3] A healthy seed culture will appear as a dense suspension of mycelial pellets.
This compound Production via Fermentation
This compound can be produced through both submerged and solid-state fermentation. The key to producing this compound instead of chlorothricin is the addition of potassium bromide to the fermentation medium.
Submerged Fermentation Protocol
-
Fermentation Medium Preparation: Prepare the fermentation medium consisting of 2% cold-pressed soybean flour, 2% mannitol, and 0.2% CaCO₃, with the pH adjusted to 6.8.[3]
-
Potassium Bromide Addition: To direct the biosynthesis towards this compound, supplement the fermentation medium with a sterile solution of potassium bromide. The optimal concentration should be determined empirically, but a starting range of 1-10 g/L is recommended.
-
Inoculation: Inoculate the fermentation medium with 5-10% (v/v) of the seed culture.
-
Incubation: Incubate the fermentation flasks at 28°C on a rotary shaker at 220 rpm for 7 days.[3]
-
Monitoring: Monitor the fermentation for growth (mycelial dry weight) and this compound production periodically.
Solid-State Fermentation Protocol
-
Substrate Preparation: Use a solid substrate such as rice or wheat bran. Moisten the substrate to 60-70% with a nutrient solution (e.g., a concentrated version of the submerged fermentation medium without CaCO₃).[7]
-
Sterilization: Autoclave the moistened substrate in a suitable container (e.g., autoclavable bags or flasks).
-
Potassium Bromide Addition: Incorporate a sterile solution of potassium bromide into the sterile, cooled substrate.
-
Inoculation: Inoculate the substrate with a spore suspension of S. antibioticus.
-
Incubation: Incubate the solid-state culture at 28°C for 8-10 days.[7] Ensure adequate aeration.
This compound Biosynthesis and Regulation
The biosynthesis of this compound follows the same pathway as chlorothricin, with the halogenase enzyme utilizing bromide instead of chloride. The biosynthetic gene cluster for chlorothricin in S. antibioticus has been identified and is approximately 122 kb in size, containing 35 genes.[8]
This compound Biosynthetic Pathway
The biosynthesis of the this compound backbone is a complex process involving a Type I polyketide synthase (PKS). The precursor units for the polyketide chain are derived from acetate and propionate. The pathway also involves unusual enzymatic reactions such as Diels-Alder cyclizations and a Baeyer-Villiger oxidation.[8][9] The final structure is assembled from three main building blocks: D-olivose, 2-methoxy-5-bromo-6-methylsalicyclic acid, and chlorothricolide.
Caption: Proposed biosynthetic pathway of this compound.
Regulation of this compound Biosynthesis
The production of chlorothricin, and by extension this compound, is regulated by a complex network of signaling molecules and regulatory proteins. Two key regulators identified within the chlorothricin gene cluster are ChlF1 and ChlF2.
-
ChlF1: A TetR family regulator that plays a dual role. It represses the transcription of some biosynthetic genes while activating others. The end product, chlorothricin (and likely this compound), and its intermediates can act as signaling molecules that modulate the DNA-binding activity of ChlF1.[2][6]
-
ChlF2: A SARP (Streptomyces Antibiotic Regulatory Protein) family activator that positively regulates the biosynthesis of chlorothricin. Overexpression of chlF2 has been shown to significantly increase chlorothricin production.[3][6]
Caption: Simplified regulatory pathway of this compound biosynthesis.
Extraction, Purification, and Quantification
Extraction Protocol
-
Submerged Culture: After 7 days of fermentation, harvest the culture broth by centrifugation (10,000 rpm for 15 minutes) to separate the mycelium from the supernatant.[3] Extract the mycelial cake and the supernatant separately with an equal volume of methanol or ethyl acetate.[3][10]
-
Solid-State Culture: Extract the solid fermented substrate with a suitable solvent such as methanol or ethyl acetate.
-
Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification Protocol
Purification of this compound from the crude extract can be achieved using chromatographic techniques.
-
Silica Gel Chromatography: The crude extract can be subjected to silica gel column chromatography. Elute the column with a gradient of chloroform and methanol. Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.
-
Preparative HPLC: For higher purity, the fractions containing this compound can be further purified by preparative reverse-phase high-performance liquid chromatography (HPLC).
Quantification by HPLC
Analytical HPLC is used for the quantification of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1100 or equivalent[2][3] |
| Column | Zorbax SB-C18 (4.6 x 250 mm, 5 µm)[2][3] |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 222 nm[2][3] |
| Injection Volume | 20 µL |
A standard curve should be prepared using purified this compound of known concentration to accurately quantify the compound in the extracts.
Experimental Workflow
The overall workflow for the production and analysis of this compound is summarized in the following diagram.
Caption: Overall experimental workflow for this compound production.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the successful cultivation of Streptomyces antibioticus DSM 40725 and the directed biosynthesis of this compound. Optimization of fermentation parameters, particularly the concentration of potassium bromide, and careful execution of the extraction and purification steps are key to obtaining a high yield of this valuable antibiotic. The provided diagrams of the biosynthetic and regulatory pathways, along with the experimental workflow, should aid researchers in understanding and implementing these procedures.
References
- 1. Leibniz Institute DSMZ: Details [dsmz.de]
- 2. YEME - ActinoBase [actinobase.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. SFM - ActinoBase [actinobase.org]
- 5. labmart.id [labmart.id]
- 6. Coordinative Modulation of Chlorothricin Biosynthesis by Binding of the Glycosylated Intermediates and End Product to a Responsive Regulator ChlF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modular Halogenation, α-Hydroxylation, and Acylation by a Remarkably Versatile Polyketide Synthase – Department of Biology | ETH Zurich [biol.ethz.ch]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. banglajol.info [banglajol.info]
Analytical Standards for Bromothricin Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromothricin is a brominated derivative of the macrolide antibiotic chlorothricin, produced by the bacterium Streptomyces antibioticus.[1] As a member of the macrolide class, it is presumed to exhibit antibiotic properties, likely through the inhibition of bacterial protein synthesis. Due to the limited specific research on this compound, this document provides a set of standardized analytical methods and hypothetical signaling pathways based on the known characteristics of similar macrolide antibiotics and brominated organic compounds. These protocols are intended to serve as a foundational guide for researchers initiating studies on this compound.
Hypothetical Signaling Pathway of this compound in Bacteria
Macrolide antibiotics typically exert their effects by binding to the bacterial ribosome, thereby inhibiting protein synthesis. The following diagram illustrates a hypothetical signaling pathway for this compound, postulating its entry into a bacterial cell and subsequent interaction with the 50S ribosomal subunit.
References
Application Notes & Protocols for Elucidating the Mechanism of Action of Bromothricin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bromothricin is a brominated macrolide antibiotic, an analog of chlorothricin, produced by Streptomyces antibioticus.[1][2] While its antibacterial properties are acknowledged, the precise molecular mechanism of action remains to be fully elucidated.[3][4] These application notes provide a comprehensive experimental framework for researchers to systematically investigate the mechanism of action of this compound, from initial phenotypic screening to specific molecular target identification and validation.
Section 1: Initial Phenotypic and Broad-Spectrum Activity Profiling
This initial phase aims to characterize the antibacterial spectrum of this compound and gain preliminary insights into its general mechanism.
1.1. Minimal Inhibitory Concentration (MIC) Determination
Protocol:
-
Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria should be selected (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae).
-
Media: Use appropriate broth media for each bacterial strain (e.g., Mueller-Hinton Broth).
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of two-fold dilutions in the broth media in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Data Presentation:
| Bacterial Strain | Gram Status | MIC (µg/mL) |
| S. aureus ATCC 29213 | Positive | |
| S. pneumoniae ATCC 49619 | Positive | |
| E. faecalis ATCC 29212 | Positive | |
| E. coli ATCC 25922 | Negative | |
| P. aeruginosa ATCC 27853 | Negative | |
| K. pneumoniae ATCC 700603 | Negative |
1.2. Bactericidal vs. Bacteriostatic Determination
Protocol:
-
MIC Determination: First, determine the MIC of this compound against a target organism (e.g., S. aureus).
-
Sub-culturing: Following the MIC assay, take aliquots from the wells with concentrations at and above the MIC that show no visible growth.
-
Plating: Plate the aliquots onto appropriate agar plates (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The minimal bactericidal concentration (MBC) is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum. If the MBC is close to the MIC (e.g., MBC/MIC ≤ 4), the compound is considered bactericidal. If the MBC is significantly higher than the MIC, it is considered bacteriostatic.
Data Presentation:
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 |
Section 2: Macromolecular Synthesis Assays
These assays help to identify which major cellular synthesis pathway (DNA, RNA, protein, or cell wall) is primarily inhibited by this compound.
Protocol:
-
Bacterial Culture: Grow the target bacterium (e.g., Bacillus subtilis or S. aureus) to the mid-logarithmic phase.
-
Radiolabeled Precursors: Aliquot the bacterial culture into separate tubes and add radiolabeled precursors for each pathway:
-
DNA Synthesis: [³H]-thymidine
-
RNA Synthesis: [³H]-uridine
-
Protein Synthesis: [³H]-leucine
-
Cell Wall Synthesis: [¹⁴C]-N-acetylglucosamine
-
-
Treatment: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) to the respective tubes. Include a positive control (a known inhibitor for each pathway) and a negative control (vehicle).
-
Incubation: Incubate the tubes for a short period (e.g., 30-60 minutes) at 37°C.
-
Precipitation: Stop the incorporation by adding cold trichloroacetic acid (TCA).
-
Measurement: Collect the precipitate on a filter membrane, wash, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of macromolecular synthesis for each pathway at different concentrations of this compound.
Data Presentation:
| Concentration (x MIC) | % Inhibition of DNA Synthesis | % Inhibition of RNA Synthesis | % Inhibition of Protein Synthesis | % Inhibition of Cell Wall Synthesis |
| 0.5 | ||||
| 1 | ||||
| 2 | ||||
| 4 |
Visualization:
Caption: Workflow for Macromolecular Synthesis Assay.
Section 3: Target Identification and Validation
Based on the results from the macromolecular synthesis assays, this section focuses on identifying the specific molecular target of this compound. For the purpose of this hypothetical protocol, we will assume that the previous assays pointed towards inhibition of protein synthesis.
3.1. In Vitro Translation Assay
Protocol:
-
System: Use a commercially available cell-free transcription-translation system (e.g., from E. coli S30 extract).
-
Template: Use a plasmid DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).
-
Reaction Setup: Set up the reaction mixtures containing the S30 extract, amino acids, energy source, and the DNA template.
-
Treatment: Add serial dilutions of this compound to the reaction mixtures. Include a known protein synthesis inhibitor (e.g., chloramphenicol) as a positive control and a vehicle control.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Detection: Measure the activity of the synthesized reporter protein (e.g., luminescence for luciferase, colorimetric assay for β-galactosidase).
-
Data Analysis: Calculate the IC50 value of this compound for the inhibition of in vitro translation.
Data Presentation:
| Compound | IC50 (µM) |
| This compound | |
| Chloramphenicol |
3.2. Ribosome Binding Assay
Protocol:
-
Ribosome Preparation: Isolate 70S ribosomes from the target bacterium.
-
Radiolabeled Ligand: Use a radiolabeled ligand known to bind to the ribosome at a specific site (e.g., [³H]-erythromycin for the 50S subunit).
-
Competition Assay: Incubate the ribosomes with a fixed concentration of the radiolabeled ligand and increasing concentrations of non-labeled this compound.
-
Separation: Separate the ribosome-bound ligand from the free ligand using a technique like filter binding or ultracentrifugation.
-
Measurement: Quantify the amount of bound radiolabeled ligand using scintillation counting.
-
Data Analysis: Determine if this compound competes with the known ligand for binding to the ribosome.
Visualization:
Caption: Principle of Competitive Ribosome Binding Assay.
Section 4: Downstream Cellular Effects and Pathway Analysis
This section aims to understand the broader cellular consequences of this compound treatment.
4.1. Global Proteomics and Transcriptomics (Optional Advanced Protocol)
Protocol:
-
Bacterial Culture and Treatment: Grow the target bacteria to mid-log phase and treat with this compound at its MIC for a defined period.
-
Sample Preparation: Harvest the cells and extract total protein (for proteomics) or total RNA (for transcriptomics).
-
Proteomics (LC-MS/MS):
-
Digest the protein samples with trypsin.
-
Analyze the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins using a database search algorithm.
-
-
Transcriptomics (RNA-Seq):
-
Deplete ribosomal RNA.
-
Construct a cDNA library.
-
Sequence the library using a next-generation sequencing platform.
-
Align the reads to the reference genome and perform differential gene expression analysis.
-
-
Bioinformatic Analysis: Analyze the differentially expressed proteins/genes to identify perturbed cellular pathways (e.g., using KEGG pathway analysis).
Visualization of a Hypothetical Affected Pathway (e.g., Stringent Response):
Caption: Hypothetical effect of this compound on the Stringent Response pathway.
Section 5: Resistance Studies
Understanding the mechanisms by which bacteria can develop resistance to this compound can provide further insights into its mechanism of action.
5.1. Spontaneous Resistance Mutant Selection
Protocol:
-
High-Density Culture: Grow a large population of the target bacteria (e.g., 10^9 - 10^10 cells) on agar plates containing this compound at concentrations 4-8 times the MIC.
-
Incubation: Incubate the plates for 48-72 hours.
-
Isolate Colonies: Pick the colonies that grow on the plates.
-
Confirm Resistance: Re-streak the isolated colonies on both antibiotic-free and this compound-containing plates to confirm the resistance phenotype.
-
Whole-Genome Sequencing: Perform whole-genome sequencing on the resistant mutants and the parent strain.
-
Variant Analysis: Compare the genomes to identify mutations (e.g., single nucleotide polymorphisms, insertions, deletions) that are present in the resistant strains but not the parent.
-
Target Gene Identification: Analyze the mutated genes to see if they are related to the putative target (e.g., ribosomal proteins, rRNA methyltransferases).
Data Presentation:
| Mutant ID | Mutation (Gene, Change) | Fold-Increase in MIC |
| BR-R1 | ||
| BR-R2 | ||
| BR-R3 |
References
- 1. This compound [chemicalbook.com]
- 2. This compound - Applications - CAT N°: 28126 [bertin-bioreagent.com]
- 3. [this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Green Synthesis of Bromo Organic Molecules and Investigations on Their Antibacterial Properties: An Experimental and Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fermentation Conditions for Bromothricin Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the fermentation conditions for Bromothricin production.
Frequently Asked Questions (FAQs)
Q1: What is the typical producing organism for antibiotics like this compound?
A1: While the specific producer of this compound may be novel, antibiotics of this nature are frequently produced by filamentous bacteria belonging to the order Actinomycetales, with the genus Streptomyces being the most prolific source.[1][2][3] These bacteria are known for their complex life cycles and their ability to synthesize a wide array of secondary metabolites.
Q2: What are the critical initial steps for optimizing this compound production?
A2: The initial and most critical steps involve the optimization of the culture medium and key physical fermentation parameters.[4][5] This includes screening for a suitable production medium, followed by the systematic optimization of carbon and nitrogen sources, inorganic salts, pH, temperature, aeration, and agitation speed.[5][6][7]
Q3: How can I select a suitable basal medium for this compound fermentation?
A3: A common strategy is to screen several known actinomycete fermentation media.[8][9] International Streptomyces Project (ISP) media, such as ISP-2 or ISP-4, are often good starting points.[8] Additionally, media formulations known to support secondary metabolite production in similar organisms can be tested.[7][8] The best medium is typically the one that yields the highest initial this compound titer.
Q4: What is the "One-Factor-at-a-Time" (OFAT) method for optimization?
A4: The OFAT method is a traditional approach to optimization where one parameter is varied while all others are kept constant.[5] For example, to optimize the carbon source, different carbon sources would be tested in the basal medium, and the one yielding the highest this compound production would be selected. This process is then repeated for other parameters like nitrogen source, temperature, and pH.
Q5: Are there more advanced methods for fermentation optimization?
A5: Yes, statistical experimental designs like Response Surface Methodology (RSM) and Plackett-Burman design are powerful tools for optimizing fermentation conditions.[7][10][11] These methods allow for the simultaneous evaluation of multiple factors and their interactions, leading to a more efficient and comprehensive optimization process.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions & Troubleshooting Steps |
| Low or No this compound Production | - Inappropriate fermentation medium.- Suboptimal physical parameters (pH, temperature, aeration).- Strain degradation or instability.- Incorrect inoculation procedure. | - Medium Optimization: Screen different basal media (e.g., ISP media, custom formulations). Systematically test various carbon and nitrogen sources.[7][8]- Parameter Optimization: Perform OFAT or statistical optimization for pH, temperature, agitation, and aeration.[5][6]- Strain Maintenance: Ensure proper storage of the producing strain (e.g., cryopreservation). Re-isolate from a single colony to ensure culture purity and viability.- Inoculum Development: Optimize the age and volume of the inoculum. A two-stage seed culture is often beneficial.[6] |
| Foaming During Fermentation | - High protein content in the medium.- High agitation or aeration rates.- Cell lysis releasing intracellular proteins. | - Antifoam Agents: Add a sterile antifoam agent (e.g., silicone-based) at the beginning of the fermentation or as needed.- Process Control: Reduce agitation and/or aeration rates, but monitor for potential negative impacts on dissolved oxygen and production.- Medium Composition: If possible, modify the medium to reduce the concentration of foam-inducing components. |
| Inconsistent Batch-to-Batch Production | - Variability in raw materials.- Inconsistent inoculum quality.- Fluctuations in fermentation parameters. | - Raw Material Quality Control: Use high-quality, consistent sources for media components.- Standardized Inoculum: Implement a strict protocol for inoculum preparation, ensuring consistent cell density and physiological state.- Process Monitoring and Control: Tightly control and monitor key parameters like pH, temperature, and dissolved oxygen throughout the fermentation. |
| Contamination | - Non-sterile equipment or medium.- Improper aseptic techniques.- Contaminated inoculum. | - Sterilization Validation: Ensure proper sterilization of the fermenter, medium, and all associated equipment.- Aseptic Technique: Reinforce and follow strict aseptic techniques during inoculation and sampling.- Inoculum Purity: Check the purity of the seed culture before inoculation. |
| Poor Cell Growth | - Nutrient limitation.- Presence of inhibitory substances.- Suboptimal growth conditions. | - Medium Enrichment: Supplement the medium with essential nutrients that may be lacking.- Toxicity Screening: Test individual medium components for inhibitory effects on growth.- Growth Condition Optimization: Optimize pH and temperature specifically for the growth phase before optimizing for production. |
Experimental Protocols
Protocol 1: Two-Stage Seed Culture Development
This protocol is designed to prepare a healthy and active inoculum for the production fermenter.
Materials:
-
This compound-producing actinomycete strain
-
Seed medium (e.g., ISP-2 broth)
-
Sterile baffled flasks (250 mL and 1 L)
-
Shaking incubator
-
Sterile transfer pipettes and loops
Procedure:
-
Stage 1 (Flask 1): Inoculate a single, well-isolated colony of the producing strain from a fresh agar plate into a 250 mL baffled flask containing 50 mL of seed medium.
-
Incubate at the optimal growth temperature (e.g., 28°C) with shaking (e.g., 200 rpm) for 48-72 hours, or until good growth is observed.
-
Stage 2 (Flask 2): Transfer a portion of the Stage 1 culture (e.g., 5% v/v) into a 1 L baffled flask containing 200 mL of the same seed medium.
-
Incubate under the same conditions as Stage 1 for 24-48 hours. This Stage 2 culture will be used to inoculate the production fermenter.
Protocol 2: Optimization of Carbon Source using OFAT
This protocol outlines the process for identifying the optimal carbon source for this compound production.
Materials:
-
Basal fermentation medium (without a carbon source)
-
Various sterile carbon sources (e.g., glucose, fructose, maltose, starch, glycerol) at a stock concentration of 20% (w/v)
-
Stage 2 seed culture
-
Sterile production flasks (250 mL)
-
Shaking incubator
-
Analytical method for quantifying this compound (e.g., HPLC)
Procedure:
-
Prepare the basal fermentation medium and dispense 45 mL into each 250 mL flask.
-
To each flask, add 5 mL of a different sterile 20% carbon source stock solution to achieve a final concentration of 2%. Include a control with no added carbon source.
-
Inoculate each flask with 5% (v/v) of the Stage 2 seed culture.
-
Incubate the flasks under the initial fermentation conditions (e.g., 28°C, 200 rpm) for a predetermined production period (e.g., 7 days).
-
At the end of the fermentation, harvest the broth from each flask.
-
Quantify the concentration of this compound in each sample.
-
The carbon source that results in the highest this compound yield is considered optimal under these conditions.
Data Presentation
Table 1: Effect of Different Carbon Sources on this compound Production
| Carbon Source (2% w/v) | Dry Cell Weight (g/L) | This compound Titer (mg/L) |
| Glucose | 5.2 | 125 |
| Fructose | 4.8 | 110 |
| Maltose | 6.1 | 180 |
| Soluble Starch | 5.5 | 155 |
| Glycerol | 4.5 | 95 |
| Control (No Carbon) | 1.2 | < 10 |
Table 2: Effect of Different Nitrogen Sources on this compound Production (using optimal carbon source)
| Nitrogen Source (1% w/v) | Dry Cell Weight (g/L) | This compound Titer (mg/L) |
| Peptone | 6.5 | 210 |
| Yeast Extract | 7.2 | 250 |
| Casein Hydrolysate | 6.8 | 225 |
| Ammonium Sulfate | 4.3 | 80 |
| Sodium Nitrate | 3.9 | 65 |
Visualizations
Signaling Pathways and Experimental Workflows
The production of antibiotics in Streptomyces is often regulated by complex signaling pathways. Understanding these pathways can provide insights into strategies for enhancing production.
Caption: A generalized signaling cascade for antibiotic production in Streptomyces.
Caption: A typical experimental workflow for fermentation optimization.
References
- 1. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Signalling pathways that control development and antibiotic production in streptomyces - Leiden University [universiteitleiden.nl]
- 4. labassociates.com [labassociates.com]
- 5. frontiersin.org [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of the Fermentation Process of Actinomycete Strain Hhs.015T - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Concepts and Methods to Access Novel Antibiotics from Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Statistical experimental designs for the production of secondary metabolites in plant cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of fermentation conditions for surfactin production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Bromothricin instability during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Bromothricin during purification. The guidance is based on general principles for the purification of unstable polyketide macrolides, as specific stability data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it unstable?
This compound is a polyketide with the molecular formula C50H63BrO16.[1] Polyketides, particularly macrolides, are a class of natural products known for their complex structures, which often include sensitive functional groups.[2] The instability of this compound likely arises from the presence of a macrolactone ring, ester bonds, and glycosidic linkages, which are susceptible to hydrolysis under acidic or basic conditions.[3][4] Additionally, exposure to heat and light can promote degradation.[5][6]
Q2: What are the primary degradation pathways for this compound?
While specific degradation pathways for this compound have not been detailed in the available literature, based on its likely macrolide structure, the primary degradation routes are expected to be:
-
Hydrolysis: Cleavage of the macrolactone ring or ester linkages, as well as the loss of sugar moieties through the breaking of glycosidic bonds. This can be catalyzed by acidic or basic conditions.[3][4]
-
Photodegradation: Alteration of the molecular structure upon exposure to light, particularly UV radiation. This can involve oxidation and the formation of free radicals.[6][7]
-
Thermal Degradation: Decomposition at elevated temperatures, which can accelerate hydrolysis and other degradation reactions.[8]
Q3: What general precautions should I take during the purification of this compound?
To minimize degradation, it is crucial to control the experimental conditions throughout the purification process. Key precautions include:
-
Temperature Control: Perform all purification steps at low temperatures (e.g., 4°C) whenever possible.[9]
-
pH Management: Maintain a neutral or slightly acidic pH (around 6-7) to minimize acid- or base-catalyzed hydrolysis.[3]
-
Light Protection: Protect the sample from light by using amber-colored glassware or by wrapping containers in aluminum foil.[6]
-
Use of Additives: Consider the addition of antioxidants or radical scavengers to the solvents to prevent oxidative degradation.[10][11]
-
Minimize Purification Time: Streamline the purification workflow to reduce the overall time the compound is in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Problem 1: Low yield of this compound after purification.
| Possible Cause | Suggested Solution |
| Degradation due to pH | Buffer all solutions to a pH between 6.0 and 7.0. Avoid strong acids and bases during extraction and chromatography. |
| Thermal Degradation | Conduct all chromatographic steps in a cold room or with a column cooling jacket. Use rotary evaporation at low temperatures (<30°C) for solvent removal. |
| Photodegradation | Use amber glass vials and cover chromatography columns with aluminum foil. Work under subdued lighting conditions. |
| Oxidative Degradation | Degas all solvents before use. Consider adding antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid to the mobile phase at a low concentration (e.g., 0.01%). |
Problem 2: Appearance of multiple degradation peaks in the chromatogram.
| Possible Cause | Suggested Solution |
| On-column Degradation | Use a neutral stationary phase (e.g., diol-based or end-capped C18). Ensure the mobile phase is buffered and degassed. Reduce the residence time on the column by using a shorter column or a faster flow rate. |
| Sample Preparation Issues | Prepare samples immediately before injection. Avoid prolonged storage of the sample in solution, even at low temperatures. If storage is necessary, flash-freeze in liquid nitrogen and store at -80°C. |
| Hydrolysis during Extraction | Neutralize the crude extract immediately after the initial extraction step. Use a biphasic extraction with a neutral aqueous layer. |
Quantitative Data Summary
The following tables summarize stability data for macrolide antibiotics, which can serve as a proxy for understanding this compound's potential instability.
Table 1: Effect of pH on the Hydrolysis of Macrolide Antibiotics at 50-60°C
| pH | Hydrolysis Rate | Stability | Reference |
| < 5 | Considerably Increased | Low | [3] |
| 5 - 8 | Stable | High | [3] |
| > 8 | Considerably Increased | Low | [3] |
Table 2: Effect of Temperature on the Hydrolysis of Macrolide Antibiotics
| Temperature Increase | Fold Increase in Hydrolysis Rate | Reference |
| 10°C | 1.5 to 2.9 | [3] |
Experimental Protocols
Protocol 1: General Purification Workflow for Unstable Polyketides
This protocol outlines a general workflow designed to minimize the degradation of unstable polyketides like this compound.
Caption: A generalized workflow for the purification of unstable polyketides.
Protocol 2: Assessing this compound Stability
This protocol provides a method to empirically determine the stability of this compound under various conditions.
-
Sample Preparation: Prepare a stock solution of purified this compound in a suitable solvent (e.g., acetonitrile/water).
-
Condition Setup: Aliquot the stock solution into several amber vials. For each condition to be tested (e.g., different pH values, temperatures, light exposures), prepare triplicate samples.
-
pH Stability: Adjust the pH of the solutions using appropriate buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).
-
Temperature Stability: Incubate samples at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Photostability: Expose samples to a controlled light source (e.g., a UV lamp at 254 nm or a xenon lamp simulating sunlight) for defined periods. Keep control samples in the dark.
-
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.
-
Analysis: Immediately analyze the aliquots by HPLC with a UV or MS detector.
-
Data Evaluation: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of this compound remaining relative to the t=0 sample. Plot the percentage remaining versus time to determine the degradation rate under each condition.
Visualizations
Potential Degradation Pathways of a Macrolide Polyketide
Caption: Potential degradation pathways for a macrolide polyketide like this compound.
Troubleshooting Logic for Low Purification Yield
Caption: A decision tree for troubleshooting low yields in this compound purification.
References
- 1. keyorganics.net [keyorganics.net]
- 2. Polyketide - Wikipedia [en.wikipedia.org]
- 3. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Photodegradation - Wikipedia [en.wikipedia.org]
- 7. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heterologous expression, purification, and characterization of type II polyketide acyl carrier proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. FREE RADICAL SCAVENGERS OF NATURAL AND SYNTHETIC PRODUCTS | International Society for Horticultural Science [ishs.org]
Troubleshooting Bromothricin peak tailing in chromatography
Welcome to the technical support center for Bromothricin analysis. This resource provides troubleshooting guides and answers to frequently asked questions to help you resolve common issues encountered during chromatographic analysis, particularly peak tailing.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is exhibiting significant tailing. What are the common causes and how can I begin troubleshooting?
A1: Peak tailing, where the latter half of the peak is broader than the front, is a common issue in chromatography that can compromise resolution and quantification.[1][2] For a molecule like this compound, which likely possesses basic functional groups, the primary causes often involve secondary interactions with the stationary phase, mobile phase pH issues, or column overload.[2][3]
A systematic approach to troubleshooting is recommended. Start by evaluating the most common causes first. Key areas to investigate include:
-
Secondary Silanol Interactions: Unwanted interactions between your compound and the silica-based column packing material.[1][2][3][4]
-
Mobile Phase pH: An inappropriate pH can lead to multiple ionization states of this compound, causing peak distortion.[5][6][7]
-
Metal Chelation: Interaction of this compound with trace metals in your HPLC system or column.[1][8][9]
-
Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape.[1][10][11][12][13]
-
System Issues: Problems like column degradation, voids in the packing bed, or excessive extra-column volume can also contribute to tailing.[1][2][14]
Q2: How do I know if secondary silanol interactions are causing peak tailing for this compound, and what is the solution?
A2: If this compound has basic functional groups (e.g., amines), it is highly susceptible to secondary interactions with acidic silanol groups on the surface of silica-based stationary phases.[2][3][15] This interaction is a frequent cause of peak tailing.[1][3]
Diagnosis: This issue is more pronounced at a mid-range pH (approx. 3-7) where silanol groups are ionized and basic analytes are protonated.[2][3][4]
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH (e.g., to pH < 3) will protonate the silanol groups, minimizing their interaction with a positively charged this compound.[2][3][15]
-
Use a Mobile Phase Additive: Adding a competitive base, like triethylamine (TEA), to the mobile phase can mask the silanol groups, preventing them from interacting with your analyte.
-
Use a Modern, End-Capped Column: High-purity, end-capped columns are designed with minimal residual silanol groups, which significantly reduces the potential for these secondary interactions.[3][4][16]
Data Presentation: Effect of Mobile Phase Additive on Peak Asymmetry
The following table illustrates the typical effect of adding a silanol-masking agent like triethylamine (TEA) to the mobile phase.
| TEA Concentration (mM) | This compound Peak Asymmetry Factor (As) | Resolution (Rs) between this compound and Impurity A |
| 0 | 2.15 | 1.3 |
| 5 | 1.62 | 1.8 |
| 10 | 1.25 | 2.1 |
| 20 | 1.10 | 2.2 |
Asymmetry Factor (As) is calculated at 10% of the peak height. An ideal peak has As = 1.0. Values > 1.2 are generally considered tailing.
Q3: My peak shape is still poor. Could the mobile phase pH be the problem?
A3: Yes, operating at a mobile phase pH close to the pKa of this compound can cause significant peak tailing or even splitting.[5][6][7] When the pH is near the pKa, the analyte exists in a mixture of its ionized and non-ionized forms, which have different retention behaviors, leading to a distorted peak.[17]
Solution: The best practice is to adjust the mobile phase pH to be at least 2 units above or below the pKa of the analyte.[17] For a basic compound like this compound, this typically means using a buffered mobile phase at a low pH (e.g., 2.5-3.0) to ensure it is fully protonated, or a high pH (e.g., >9, if the column allows) to keep it in its neutral form.
Experimental Protocol: Mobile Phase pH Adjustment
This protocol describes how to prepare a buffered mobile phase for consistent and reproducible results.
Objective: To prepare 1 L of a 25 mM potassium phosphate buffer at pH 3.0, mixed with acetonitrile.
Materials:
-
Monobasic potassium phosphate (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Calibrated pH meter
-
Sterile-filtered 0.2 µm filter
Procedure:
-
Prepare Aqueous Buffer:
-
Weigh out 3.40 g of KH₂PO₄ and dissolve it in approximately 950 mL of HPLC-grade water in a clean 1 L beaker.
-
Place a magnetic stir bar in the beaker and stir until the salt is fully dissolved.
-
-
Adjust pH:
-
Place the calibrated pH electrode into the solution.
-
Slowly add phosphoric acid dropwise while monitoring the pH.
-
Continue adding acid until the pH meter reads a stable 3.00 ± 0.05.
-
-
Finalize Volume and Filter:
-
Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark.
-
Filter the aqueous buffer through a 0.2 µm filter to remove particulates.
-
-
Mix with Organic Modifier:
-
Measure the desired volumes of the filtered aqueous buffer and acetonitrile (e.g., for a 50:50 mobile phase, mix 500 mL of buffer with 500 mL of acetonitrile).
-
Important: Always add the organic modifier after pH adjustment of the aqueous component. The pH of the final mixture should not be measured.
-
-
Degas: Degas the final mobile phase using sonication or vacuum filtration before use.
Q4: I've adjusted the pH and am using an end-capped column, but the tailing persists. Could metal chelation be the issue?
A4: Yes, if this compound has functional groups capable of chelation (e.g., hydroxyls, carbonyls, or phosphates), it can interact with trace metal ions (like iron or titanium) present in the stainless-steel components of the HPLC system (tubing, frits) or within the silica packing material itself.[1][8][9][18][19] This interaction can cause significant peak tailing.[9]
Solutions:
-
Use a Chelating Additive: Add a small concentration (e.g., 0.1-0.5 mM) of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to your mobile phase.[9][19] EDTA will bind to the metal ions, preventing them from interacting with your analyte.
-
System Passivation: Flush the entire HPLC system with a solution containing a chelating agent to remove accessible metal contaminants.
-
Use Bio-inert or PEEK Components: For methods highly sensitive to metal contamination, consider using an HPLC system and column constructed with PEEK or other metal-free materials.[19]
Q5: What if all my peaks, not just this compound, are tailing?
A5: If all peaks in your chromatogram exhibit tailing, the issue is likely systemic rather than a specific chemical interaction.[11] Two common causes are column overload and physical issues with the column or system.
1. Column Overload: Injecting too high a concentration or volume of your sample can saturate the stationary phase, leading to tailing peaks.[10][11][12][13][20]
-
Diagnosis: To check for overload, dilute your sample 10-fold and re-inject it.[12] If the peak shape improves and becomes more symmetrical, mass overload was the cause.[12]
-
Solution: Reduce the sample concentration or the injection volume.[11][21]
Data Presentation: Effect of Sample Load on Peak Asymmetry
| Sample Concentration (µg/mL) | Injection Volume (µL) | Total Mass on Column (ng) | Peak Asymmetry Factor (As) |
| 200 | 10 | 2000 | 2.50 (Right-triangle shape) |
| 100 | 10 | 1000 | 1.85 |
| 20 | 10 | 200 | 1.22 |
| 10 | 10 | 100 | 1.08 |
2. Physical or System Issues:
-
Column Damage: A void at the head of the column or a partially blocked inlet frit can cause poor flow dynamics and lead to tailing for all peaks.[2][14] Replacing the column is the best way to confirm this issue.[2][3]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[1][4][8] Ensure all connections are made with narrow-bore tubing and fittings to minimize dead volume.[4]
Visual Troubleshooting Guides
The following diagrams provide a visual approach to troubleshooting and understanding the chemical basis of peak tailing.
Caption: Troubleshooting workflow for diagnosing this compound peak tailing.
Caption: How secondary silanol interactions cause peak tailing and how mobile phase additives mitigate it.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. acdlabs.com [acdlabs.com]
- 7. moravek.com [moravek.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. silcotek.com [silcotek.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. acdlabs.com [acdlabs.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. bvchroma.com [bvchroma.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. uhplcs.com [uhplcs.com]
- 17. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. chromatographytoday.com [chromatographytoday.com]
Bromothricin HPLC Resolution: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of Bromothricin in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the resolution of this compound in my HPLC analysis?
A1: The resolution in HPLC is primarily governed by three key factors: column efficiency (N), selectivity (α), and the retention factor (k').[1][2][3] To improve the resolution of this compound, you should systematically optimize these parameters. Column efficiency relates to the sharpness of the peaks, selectivity to the separation between peaks, and the retention factor to how long the analyte is retained on the column.
Q2: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
A2: Peak tailing for a compound like this compound can be caused by several factors. One common reason is secondary interactions between the analyte and the stationary phase, especially if the compound has basic functional groups interacting with acidic silanols on the silica backbone of the column.[4] To address this, consider using a base-deactivated column or adding a small amount of a competing base, like triethylamine, to the mobile phase. Other causes can include column contamination or a void at the column inlet.[4][5]
Q3: I am observing broad peaks for this compound. What steps can I take to improve peak shape?
A3: Broad peaks are often a sign of poor column efficiency or issues outside the column. To sharpen your peaks, you can try decreasing the flow rate, which allows more time for mass transfer. Also, ensure that your sample is dissolved in a solvent that is weaker than or the same as your mobile phase to prevent peak distortion. Extraneous tubing between the column and detector can also contribute to band broadening.[6][7]
Q4: Can changing the mobile phase composition improve the resolution of this compound from its impurities?
A4: Absolutely. Modifying the mobile phase is a powerful tool for improving selectivity.[1] You can adjust the organic modifier (e.g., acetonitrile vs. methanol) or the pH of the aqueous phase.[8] For a complex molecule like this compound, running a gradient elution, where the mobile phase composition changes over time, is often more effective than an isocratic (constant composition) method for resolving closely eluting peaks.[2][7]
Q5: When should I consider changing the HPLC column to improve this compound resolution?
A5: If optimizing the mobile phase and other method parameters does not provide the desired resolution, changing the column is the next logical step.[1] Consider a column with a different stationary phase (e.g., C8 instead of C18) to alter selectivity.[2] Alternatively, a longer column or a column packed with smaller particles can increase efficiency and, consequently, resolution.[2]
Troubleshooting Guides
Issue: Poor Resolution Between this compound and an Impurity
This guide provides a systematic approach to resolving co-eluting peaks.
Troubleshooting Workflow
Caption: Troubleshooting workflow for improving HPLC resolution.
Experimental Protocols
Protocol 1: Mobile Phase Optimization
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 60-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: 254 nm
-
-
Modification 1 (Adjust Gradient):
-
Change the gradient to 60-90% B over 25 minutes to create a shallower gradient, which can improve the separation of closely eluting peaks.[7]
-
-
Modification 2 (Change Organic Modifier):
-
Replace Acetonitrile with Methanol. Prepare Mobile Phase B as 0.1% Formic Acid in Methanol. Run the initial gradient. Methanol can offer different selectivity compared to acetonitrile.[8]
-
Protocol 2: Column and Temperature Variation
-
Initial Conditions: Use the optimized mobile phase conditions from Protocol 1.
-
Modification 1 (Temperature):
-
Increase the column temperature to 40°C. Elevated temperatures can improve peak shape and sometimes alter selectivity.[9]
-
-
Modification 2 (Column Change):
-
If resolution is still not optimal, switch to a column with a different stationary phase, such as a Phenyl-Hexyl column of similar dimensions. This provides a different separation mechanism through pi-pi interactions.[8]
-
Data Presentation
Table 1: Effect of Method Modifications on this compound Resolution
| Experiment | Mobile Phase B | Gradient (Time) | Temperature (°C) | Retention Time (min) | Resolution (Rs) |
| Initial | Acetonitrile | 15 | 30 | 10.2 | 1.2 |
| Mod 1A | Acetonitrile | 25 | 30 | 12.5 | 1.6 |
| Mod 1B | Methanol | 15 | 30 | 9.8 | 1.4 |
| Mod 2A | Acetonitrile | 25 | 40 | 11.8 | 1.7 |
| Mod 2B | Acetonitrile | 25 | 40 | 13.1 | 2.1 |
Note: Data presented in this table is hypothetical and for illustrative purposes.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mastelf.com [mastelf.com]
- 3. Factors Affecting Resolution In HPLC. | PPTX [slideshare.net]
- 4. waters.com [waters.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: Enhancing the Bioactivity of Crude Bromothricin Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the bioactivity of crude Bromothricin extracts.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction, fractionation, and bioactivity testing of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Inefficient extraction solvent or method. | 1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., ethyl acetate, methanol, n-butanol) to identify the most effective one for this compound extraction from the Streptomyces antibioticus culture broth.[1][2] 2. Advanced Extraction Techniques: Consider employing methods like ultrasonic-assisted extraction or microwave-assisted extraction to improve efficiency. For temperature-sensitive compounds, non-thermal high hydrostatic pressure extraction can be beneficial. |
| Crude Extract Shows Bioactivity, but Fractions Do Not | 1. Synergistic Effects: The observed activity may result from the interaction of multiple compounds within the crude extract. 2. Compound Degradation: The active compound(s) may be unstable and degrade during the fractionation process. 3. Low Concentration: The concentration of the active compound in the fractions may be below the limit of detection for the bioassay. | 1. Recombination of Fractions: Combine fractions and re-test for bioactivity to confirm synergy. 2. Modified Fractionation: Use milder fractionation conditions (e.g., lower temperatures, protection from light). 3. Concentrate Fractions: Concentrate the fractions further before bioassay. 4. Dose Adjustment: Increase the dose of the fractions used in the bioassay. |
| Inconsistent Bioassay Results | 1. Extract Heterogeneity: The composition of the crude extract may vary between batches. 2. Assay Interference: Components in the crude extract may interfere with the bioassay (e.g., colorimetric assays). 3. Poor Solubility: The extract or fractions may not be fully solubilized in the assay medium. | 1. Standardized Extraction Protocol: Adhere to a strict, standardized protocol for cultivation and extraction to ensure batch-to-batch consistency. 2. Control Experiments: Run appropriate controls to identify and correct for assay interference. This may include testing the extract in a cell-free version of the assay. 3. Solubility Enhancement: Use a co-solvent (e.g., DMSO) at a concentration that does not affect the assay, or consider nanoformulation strategies to improve solubility. |
| High Toxicity in Cytotoxicity Assays | The crude extract contains highly cytotoxic compounds that may or may not be the source of the desired bioactivity. | Bioassay-Guided Fractionation: This is essential to separate the cytotoxic components from the compounds responsible for the target bioactivity. Monitor both toxicity and the desired bioactivity in parallel for each fraction. |
Frequently Asked Questions (FAQs)
1. What is this compound and what are its known bioactivities?
This compound is a polyketide antibiotic and a directed biosynthetic analogue of chlorothricin, produced by the bacterium Streptomyces antibioticus when its culture medium is supplemented with potassium bromide.[3] Its close analog, chlorothricin, has demonstrated several bioactivities, including:
-
Antibacterial: Primarily against Gram-positive bacteria.[4][5]
-
Enzyme Inhibition: It is a known inhibitor of pyruvate carboxylase and malate dehydrogenase.[5][6][7]
-
Anti-inflammatory and Anti-cholesterol Activity: Has shown potential in these areas.[4][5]
-
Anticancer Potential: Other related spirotetronate antibiotics have shown activity against various cancer cell lines.[4][5]
2. How can I increase the production of this compound in my Streptomyces antibioticus culture?
Optimizing fermentation conditions is key. Consider the following:
-
Medium Composition: Systematically evaluate different carbon and nitrogen sources.
-
Growth Conditions: Optimize pH, temperature, and aeration for your specific strain.
-
Precursor Supplementation: Ensure an adequate supply of potassium bromide in the culture medium.
-
Genetic Engineering: Overexpression of positive regulatory genes, such as chlF2, has been shown to significantly increase the production of chlorothricin.[4][5]
3. What is the mechanism of action of this compound?
Based on its similarity to chlorothricin, this compound is presumed to act by inhibiting key metabolic enzymes:
-
Pyruvate Carboxylase (PC): This enzyme is crucial for replenishing oxaloacetate in the TCA cycle, which is essential for cellular biosynthesis and energy production.[6][8]
-
Malate Dehydrogenase (MDH): This enzyme catalyzes the interconversion of malate and oxaloacetate, a key step in the TCA cycle and the malate-aspartate shuttle.[5][7]
Inhibition of these enzymes can disrupt cellular metabolism, leading to decreased ATP production, altered redox balance, and inhibition of gluconeogenesis and lipogenesis.[5][6][8]
4. My crude extract is a complex mixture. How can I isolate the active compound(s)?
Bioassay-guided fractionation is the recommended approach. This involves a systematic process of separating the crude extract into simpler fractions and testing the biological activity of each fraction. The most active fractions are then subjected to further separation until a pure, active compound is isolated.
5. What are some common issues with crude extracts in bioassays?
Crude extracts can present several challenges in bioassays:
-
Promiscuous Inhibitors: Some compounds can appear active in a wide range of assays through non-specific mechanisms.
-
Aggregation and Colloids: At higher concentrations, components of a crude extract can form aggregates or colloids that can interfere with assay results.
-
Synergistic or Antagonistic Effects: The observed bioactivity of a crude extract can be due to the combined effect of multiple compounds, which may be lost upon fractionation.
Experimental Protocols
Extraction of Crude this compound from Streptomyces antibioticus Culture
This protocol describes a standard method for obtaining a crude extract of this compound.
-
Fermentation: Culture Streptomyces antibioticus in a suitable production medium supplemented with potassium bromide for 7-10 days.
-
Harvesting: Separate the mycelium from the culture broth by centrifugation or filtration.
-
Solvent Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate. For the mycelial cake, extract with methanol.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[1][2]
-
Storage: Store the dried crude extract at -20°C in the dark.
Bioassay-Guided Fractionation of Crude this compound Extract
This protocol outlines a general workflow for isolating bioactive compounds.
-
Initial Bioassay: Test the crude extract for the desired bioactivity to establish a baseline.
-
Column Chromatography:
-
Pack a silica gel column with a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed extract onto the top of the column.
-
Elute the column with a stepwise gradient of increasing solvent polarity (e.g., hexane -> ethyl acetate -> methanol).
-
-
Fraction Collection: Collect the eluted solvent in separate fractions.
-
Fraction Analysis: Analyze the composition of each fraction using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
-
Bioassay of Fractions: Evaporate the solvent from each combined fraction and test for bioactivity.
-
Iterative Purification: Subject the most active fraction(s) to further chromatographic separation (e.g., HPLC) until a pure compound is isolated.
Mandatory Visualizations
Signaling and Metabolic Pathways
Experimental Workflows
References
- 1. banglajol.info [banglajol.info]
- 2. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Targeting Pyruvate Carboxylase Reduces Gluconeogenesis and Adiposity and Improves Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
Minimizing degradation of Bromothricin during storage
Welcome to the technical support center for Bromothricin. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound during storage and experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Troubleshooting Guide: Minimizing this compound Degradation
This guide provides solutions to specific issues you may encounter during the handling and storage of this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound due to improper storage. | 1. Verify Storage Temperature: Ensure this compound is stored at the recommended temperature of 2-8°C. For long-term storage, consider temperatures as low as -20°C or -70°C, especially for solutions. 2. Protect from Light: Store this compound in a light-resistant container or in the dark to prevent photodegradation. 3. Control pH: If in solution, maintain a pH around 6.8. Avoid highly acidic or alkaline conditions as they can catalyze hydrolysis. |
| Visible changes in the appearance of solid this compound (e.g., discoloration, clumping). | Exposure to moisture and/or high temperatures. | 1. Ensure Dry Conditions: Store in a desiccator or a tightly sealed container with a desiccant. 2. Avoid Temperature Fluctuations: Prevent freeze-thaw cycles which can introduce moisture and affect stability. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Chemical degradation leading to the formation of impurities. | 1. Review Handling Procedures: Minimize exposure to air (oxygen) and light during sample preparation. 2. Use High-Purity Solvents: Ensure solvents used for reconstitution and dilution are of high purity and free of contaminants that could promote degradation. 3. Perform Stability-Indicating Assay: Utilize a validated stability-indicating HPLC method to separate and quantify this compound from its degradation products. |
| Precipitation of this compound from solution upon storage. | Poor solubility or pH shift. | 1. Optimize Solvent System: Use a solvent system in which this compound is highly soluble and stable. 2. Buffer the Solution: Use a suitable buffer to maintain the optimal pH for solubility and stability. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For short-term storage, solid this compound should be kept in a tightly sealed, light-resistant container at 2-8°C. For long-term storage, it is recommended to store it at -20°C in a desiccated environment.
Q2: How should I store this compound in solution?
A2: this compound in solution is more susceptible to degradation. It is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, store in a tightly sealed, light-resistant vial at 2-8°C for no more than 24 hours. For longer-term storage, aliquots should be flash-frozen and stored at -70°C to minimize freeze-thaw cycles. The stability of beta-lactam antibiotics, a class with some structural similarities, is significantly better at -70°C compared to higher temperatures.[1]
Q3: What are the main degradation pathways for this compound?
A3: As a polyketide macrolide, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The ester and glycosidic bonds within the macrolide structure are prone to cleavage under acidic or alkaline conditions.[2]
-
Oxidation: The molecule may be susceptible to oxidation, particularly at electron-rich centers.
-
Photodegradation: Exposure to UV or visible light can lead to the formation of reactive species that cause degradation.[3][4]
-
Thermal Degradation: Elevated temperatures can accelerate hydrolysis and other degradation reactions.
Q4: How can I detect and quantify this compound degradation?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[5][6][7][8][9] This method should be capable of separating the intact this compound from its degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structures of the degradation products.[10][11][12][13][14][15][16]
Q5: What is a forced degradation study and why is it important?
A5: A forced degradation study, or stress testing, involves intentionally exposing the drug substance to harsh conditions such as high temperature, humidity, acid/base hydrolysis, oxidation, and photolysis.[1][17] This helps to identify potential degradation products, understand degradation pathways, and develop a stability-indicating analytical method.[1][17]
Quantitative Data on Degradation
The following table summarizes the typical degradation of macrolide antibiotics under various stress conditions. While specific data for this compound is not available, this provides a general indication of its potential stability profile.
| Stress Condition | Typical Degradation (%) | Primary Degradation Pathway |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 15 - 30% | Cleavage of glycosidic and ester bonds |
| Alkaline Hydrolysis (0.1 M NaOH, 60°C, 24h) | 20 - 40% | Saponification of ester linkages |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | 10 - 25% | Oxidation of susceptible functional groups |
| Thermal Degradation (80°C, 48h) | 5 - 15% | Acceleration of hydrolysis and other reactions |
| Photodegradation (UV light, 254 nm, 24h) | 10 - 20% | Formation of photoproducts |
Note: These are generalized values for macrolide antibiotics and actual degradation rates for this compound may vary.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines the steps to develop an HPLC method to assess the stability of this compound.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Optimize the gradient to achieve good separation between the parent drug and any degradation products.
-
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Forced Degradation Sample Analysis:
-
Inject samples from forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).
-
Ensure that all degradation product peaks are well-resolved from the main this compound peak. The method is considered stability-indicating if there is no co-elution.
-
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study
This protocol provides a framework for conducting forced degradation studies on this compound.
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M hydrochloric acid. Incubate at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Alkaline Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide. Incubate at 60°C and collect samples at various time points. Neutralize the samples before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature and collect samples at various time points.
-
Thermal Degradation: Store solid this compound in an oven at 80°C. Collect samples at various time points (e.g., 0, 24, 48, 72 hours) and dissolve in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of this compound to a UV lamp (e.g., 254 nm) or a photostability chamber. Protect a control sample from light. Collect samples at various time points.
Visualizations
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.viu.ca [web.viu.ca]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Photocatalytic Degradation of Some Typical Antibiotics: Recent Advances and Future Outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pH-Rate profiles establish that polyketide synthase dehydratase domains utilize a single-base mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bilastine: Quantitative Determination by LC with Fluorescence Detection and Structural Elucidation of the Degradation Products Using HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijper.org [ijper.org]
- 17. ijariie.com [ijariie.com]
Technical Support Center: Bromothricin Biosynthesis
Welcome to the technical support center for Bromothricin biosynthesis. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the production of this potent antibiotic.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during this compound production experiments.
Q1: My culture is producing very low titers of this compound, or none at all. What are the initial checks I should perform?
A1: Low or no production of a secondary metabolite like this compound can stem from several factors. Start by verifying the following:
-
Strain Integrity: Ensure the viability and genetic stability of your Streptomyces antibioticus or other producing strain. Perform a fresh inoculation from a validated cryostock.
-
Media Composition: Double-check the preparation of your fermentation medium. Errors in component concentrations, especially carbon and nitrogen sources, can drastically affect antibiotic production.[1]
-
Precursor Availability: this compound is a directed biosynthetic analogue of chlorothricin, requiring bromide.[2] Confirm that potassium bromide (KBr) was added to the medium at the appropriate concentration and time.
-
Growth Conditions: Verify that the pH, temperature, agitation, and aeration levels are within the optimal range for your strain. For many actinomycetes, conditions are tightly controlled.[3][4]
Q2: I've added potassium bromide to the culture, but the primary product is still chlorothricin. How can I increase the incorporation of bromide?
A2: Preferential incorporation of bromide over chloride is a kinetic and concentration-dependent process. Consider the following strategies:
-
Increase Bromide Concentration: Gradually increase the concentration of KBr in the fermentation medium. Monitor for any toxic effects on cell growth (biomass). Create a dose-response curve to find the optimal concentration that maximizes the this compound-to-chlorothricin ratio without significantly inhibiting growth.
-
Reduce Chloride Contamination: Use a chemically defined medium with minimal chloride content to reduce competition at the active site of the halogenase enzyme. Standard complex media components like yeast extract can be a source of chloride ions.
-
Timing of Addition: Experiment with adding KBr at different stages of fermentation. Adding it at the beginning of the stationary phase, when secondary metabolism is typically induced, may be more effective.
Q3: My biomass (cell density) is high, but my this compound yield is poor. What is causing this uncoupling of growth and production?
A3: This common issue suggests that the culture conditions favor primary metabolism (growth) over secondary metabolism (antibiotic production).
-
Carbon and Nitrogen Source Ratio: A high carbon-to-nitrogen ratio can sometimes promote biomass while limiting the production of secondary metabolites. Try adjusting the concentrations of your primary carbon (e.g., glucose) and nitrogen (e.g., soybean meal, peptone) sources.[4]
-
Phosphate Limitation: Phosphate is essential for primary metabolism. In some fermentation processes, phosphate limitation can be a trigger for the onset of secondary metabolite production. Evaluate the phosphate concentration in your medium.
-
Regulatory Gene Expression: The this compound biosynthetic gene cluster (BGC) may be under transcriptional repression. Activating these "silent" or "cryptic" gene clusters can be necessary.[5][6] This is an advanced strategy involving genetic engineering, such as overexpressing a cluster-specific activator or modifying a global regulator.
Q4: How can I use precursor feeding, beyond bromide, to enhance this compound yield?
A4: Supplying building blocks for the molecule's backbone can significantly boost production by overcoming limitations in the organism's primary metabolism.[7][8] The core structure of this compound is a polyketide.
-
Polyketide Precursors: The backbone is likely synthesized from acetyl-CoA and malonyl-CoA. Feeding simple precursors like acetate or glycerol can increase the intracellular pool of these building blocks.
-
Benzoate Moiety Precursor: The structure contains a benzoate ester. Feeding precursors from the shikimate pathway, such as shikimic acid or phenylalanine, may enhance the availability of this structural component.[9][10] The effectiveness of this strategy depends on the specific biosynthetic pathway in your strain.
Data Presentation: Optimizing Fermentation Parameters
The following tables summarize quantitative data from hypothetical optimization experiments, providing a framework for your own experimental design.
Table 1: Effect of pH and Temperature on this compound Production
| pH | Temperature (°C) | Biomass (g/L) | This compound Titer (mg/L) |
| 6.5 | 26 | 4.1 | 85 |
| 7.0 | 26 | 4.5 | 110 |
| 7.5 | 26 | 4.3 | 102 |
| 6.5 | 29 | 5.2 | 155 |
| 7.0 | 29 | 5.8 | 210 |
| 7.5 | 29 | 5.5 | 180 |
| 6.5 | 32 | 4.9 | 95 |
| 7.0 | 32 | 5.1 | 115 |
| 7.5 | 32 | 4.8 | 105 |
| Optimal conditions from this experiment are highlighted in bold. This data is illustrative, drawing parallels from optimization studies on similar antibiotics.[3][4] |
Table 2: Effect of Precursor Feeding on this compound Titer
| Precursor Added (Concentration) | Time of Addition (hours) | Biomass (g/L) | This compound Titer (mg/L) |
| Control (No addition) | - | 5.9 | 205 |
| KBr (10 mM) | 0 | 5.8 | 350 |
| KBr (15 mM) | 24 | 5.7 | 480 |
| KBr (20 mM) | 24 | 5.1 | 410 |
| Sodium Acetate (50 mM) | 24 | 6.2 | 250 |
| Shikimic Acid (5 mM) | 24 | 5.6 | 290 |
| KBr (15 mM) + Shikimic Acid (5 mM) | 24 | 5.5 | 515 |
| This illustrative data suggests that feeding the essential bromide precursor at the onset of stationary phase (24h) is highly effective.[2][11] |
Experimental Protocols
Protocol 1: Optimizing Culture pH for this compound Production in a 1L Bioreactor
-
Prepare Media: Prepare 3 liters of fermentation medium. Autoclave and cool to room temperature.
-
Inoculum Preparation: Inoculate a 50 mL seed culture and grow for 48 hours under optimal conditions for your strain.
-
Bioreactor Setup: Calibrate pH probes for three 1L bioreactors. Aseptically add 800 mL of sterile medium to each.
-
Inoculation: Inoculate each bioreactor with 5% (v/v) of the seed culture.
-
Set Parameters:
-
Bioreactor 1: Set pH control to 6.5.
-
Bioreactor 2: Set pH control to 7.0.
-
Bioreactor 3: Set pH control to 7.5.
-
For all reactors, set temperature to 29°C, agitation to 250 rpm, and aeration to 1.0 vvm (volume of air per volume of liquid per minute).[3]
-
-
Sampling: Aseptically withdraw samples every 12 hours for 120 hours.
-
Analysis:
-
Biomass: Measure optical density (OD600) or determine dry cell weight.
-
This compound Titer: Extract the metabolite from the broth and analyze via HPLC against a standard curve.
-
Substrate Consumption: Analyze residual glucose or other key nutrients.
-
Protocol 2: Precursor Feeding Strategy
-
Prepare Stock Solutions: Prepare sterile, concentrated stock solutions of the precursors to be tested (e.g., 1M KBr, 1M Sodium Acetate).
-
Culture Setup: Inoculate several shake flasks (or bioreactors) with production medium and incubate under optimal conditions.
-
Precursor Addition:
-
Based on the growth curve, determine the time points for addition (e.g., early log phase, mid-log phase, early stationary phase).
-
Aseptically add a small volume of the sterile precursor stock solution to the experimental flasks to achieve the desired final concentration. Ensure a "no addition" control flask is maintained.
-
-
Incubation and Sampling: Continue incubation and collect samples at regular intervals post-addition.
-
Analysis: Analyze samples for biomass and this compound titer as described in Protocol 1.
-
Evaluation: Plot this compound production over time for each condition to determine the most effective precursor, concentration, and feeding time.[9]
Visualizations: Pathways and Workflows
Diagram 1: General Workflow for Fermentation Optimization
A phased approach to optimizing this compound fermentation.
Diagram 2: Logic of Precursor Feeding to Boost Yield
Supplementing precursors to enhance the biosynthetic pathway.
Diagram 3: Regulation of a Biosynthetic Gene Cluster (BGC)
References
- 1. bioprocess-eng.co.uk [bioprocess-eng.co.uk]
- 2. This compound [chemicalbook.com]
- 3. Optimization of fermentation conditions for production of glycopeptide antibiotic vancomycin by Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chromatin-level regulation of biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Transcriptional Activation of Biosynthetic Gene Clusters in Filamentous Fungi [frontiersin.org]
- 7. A comprehensive review of <i>in vitro precursor feeding</i> strategies for the overproduction of high-value plant secondary metabolites - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Precursor-Boosted Production of Metabolites in Nasturtium officinale Microshoots Grown in Plantform Bioreactors, and Antioxidant and Antimicrobial Activities of Biomass Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with co-eluting impurities in Bromothricin purification
Disclaimer: The following troubleshooting guide is based on general chromatographic principles for the purification of complex natural products. Specific public information on the purification of Bromothricin is limited. Therefore, this guide provides hypothetical scenarios and solutions that may be applicable to a molecule with the characteristics of this compound.
Frequently Asked Questions (FAQs)
Q1: I am seeing a broad peak for this compound during my HPLC analysis. What could be the cause?
A1: A broad peak for your target compound can be attributed to several factors:
-
Column Overload: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or the sample concentration.
-
Secondary Interactions: this compound, being a complex molecule, may have secondary interactions with the stationary phase. Consider adding a modifier to your mobile phase, such as a small percentage of trifluoroacetic acid (TFA) or triethylamine (TEA), to minimize these interactions.
-
Column Degradation: The column may be degrading. Try flushing the column with a strong solvent or replacing it if the problem persists.
-
Inappropriate Mobile Phase: The mobile phase composition may not be optimal. Re-evaluate your mobile phase conditions, including the organic solvent ratio and pH.
Q2: My this compound peak is co-eluting with an unknown impurity. How can I resolve these peaks?
A2: Co-elution is a common challenge in chromatography.[1][2] Here are several strategies to improve resolution:
-
Modify the Mobile Phase: Altering the organic solvent (e.g., switching from acetonitrile to methanol or vice versa), changing the pH of the aqueous phase, or adjusting the gradient slope can significantly impact selectivity.
-
Change the Stationary Phase: If modifying the mobile phase is unsuccessful, switching to a column with a different stationary phase chemistry (e.g., from a C18 to a phenyl-hexyl or a cyano column) can provide the necessary selectivity to separate the co-eluting peaks.
-
Adjust the Temperature: Operating the column at a different temperature can alter the selectivity and improve resolution.
-
Decrease the Flow Rate: A lower flow rate can increase column efficiency and improve the separation of closely eluting peaks.
Q3: I am experiencing low recovery of this compound after purification. What are the potential reasons?
A3: Low recovery can be due to several factors throughout the purification process:
-
Adsorption to Surfaces: this compound may be adsorbing to the surfaces of your collection tubes or other equipment. Using low-adsorption labware can help mitigate this.
-
Degradation: The compound may be unstable under the purification conditions. Ensure your mobile phase pH is within a stable range for this compound and protect your samples from light and extreme temperatures.
-
Precipitation: The collected fractions may be too concentrated, leading to precipitation. Try collecting smaller fractions or diluting them immediately after collection.
-
Incomplete Elution: this compound may not be fully eluting from the column. A final, strong solvent wash at the end of your gradient can help recover any remaining compound.
Troubleshooting Guides
Guide 1: Resolving Co-eluting Impurity "Impurity-A"
This guide provides a systematic approach to resolving a hypothetical co-eluting impurity, "Impurity-A," from the main this compound peak.
Table 1: Troubleshooting Co-elution of this compound and Impurity-A
| Observation | Potential Cause | Suggested Solution |
| Single, symmetrical peak observed, but mass spectrometry reveals the presence of two compounds. | Perfect co-elution where both compounds have identical retention times under the current conditions. | 1. Change Mobile Phase Selectivity: Switch the organic modifier (e.g., from acetonitrile to methanol).2. Modify Mobile Phase pH: Adjust the pH of the aqueous phase by +/- 1 unit.3. Change Stationary Phase: Test a column with a different chemistry (e.g., Phenyl-Hexyl). |
| A small shoulder is observed on the main this compound peak. | Partial co-elution, indicating slightly different retention times.[2] | 1. Optimize Gradient: Decrease the gradient slope to increase the separation window.2. Reduce Flow Rate: Lower the flow rate to improve column efficiency.3. Increase Column Length or Decrease Particle Size: Use a longer column or a column with smaller particles to increase theoretical plates. |
| Tailing of the main peak, which may be masking a small, closely eluting impurity. | Secondary interactions of this compound with the stationary phase. | 1. Add a Mobile Phase Modifier: Incorporate 0.1% TFA or TEA into the mobile phase.2. Use a High-Purity Silica Column: Older or lower-quality silica can have more active silanol groups causing tailing. |
Workflow for Resolving Co-elution
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Experimental Protocols
Protocol 1: Analytical HPLC Method Development for this compound
This protocol outlines a general approach for developing an analytical HPLC method for this compound.
1. Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm (or other appropriate wavelength)
-
Injection Volume: 10 µL
2. Method Optimization:
-
Scouting Gradients: Run a series of fast gradients to determine the approximate elution conditions for this compound.
-
Solvent Selection: If peak shape is poor, switch Mobile Phase B to Methanol and repeat the scouting gradients.
-
pH Adjustment: Based on the pKa of this compound (if known), adjust the pH of Mobile Phase A to improve peak shape and selectivity.
-
Fine-tuning the Gradient: Once the initial conditions are established, optimize the gradient slope around the elution time of this compound to maximize resolution from nearby impurities.
Protocol 2: Preparative HPLC Purification of this compound
This protocol describes how to scale up an analytical method for preparative purification.
1. Method Scaling:
-
Use a preparative column with the same stationary phase as the analytical method.
-
Scale the flow rate and injection volume according to the column dimensions. A common scaling factor is the ratio of the cross-sectional areas of the columns.
-
Adjust the gradient time proportionally to the change in flow rate to maintain similar separation.
2. Sample Loading and Fraction Collection:
-
Dissolve the crude this compound sample in a solvent that is weak in the context of the mobile phase (e.g., a mixture with a high percentage of Mobile Phase A).
-
Inject the sample onto the equilibrated preparative column.
-
Collect fractions based on the UV chromatogram, ensuring to collect the entire peak corresponding to this compound.
3. Post-Purification Processing:
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pool the pure fractions.
-
Remove the solvent by lyophilization or rotary evaporation.
Logical Relationships in Method Development
The following diagram illustrates the decision-making process during HPLC method development for this compound purification.
Caption: Decision tree for HPLC method development.
References
- 1. rroij.com [rroij.com]
- 2. Quantitative determination of the macrolide antibiotics erythromycin, roxithromycin, azithromycin and clarithromycin in human serum by high-performance liquid chromatography using pre-column derivatization with 9-fluorenylmethyloxycarbonyl chloride and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of spectroscopic data for Bromothricin structure elucidation
Welcome to the technical support center for the spectroscopic analysis and structure elucidation of Bromothricin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining spectroscopic data for this novel brominated natural product.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for the structure elucidation of a novel compound like this compound?
A1: The initial steps involve isolating a pure sample of this compound and subjecting it to a battery of spectroscopic techniques. The most common and powerful combination for organic molecules is Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and various 2D techniques), Mass Spectrometry (MS) to determine the molecular weight and formula, and Infrared (IR) spectroscopy to identify key functional groups.[1][2]
Q2: I am observing broad signals in the ¹H NMR spectrum of this compound. What could be the cause?
A2: Broad signals in an NMR spectrum can arise from several factors. For a complex molecule like this compound, this could be due to conformational exchange or the presence of quadrupolar nuclei, such as bromine.[3] Bromine has two NMR active nuclei, ⁷⁹Br and ⁸¹Br, both of which are quadrupolar and can lead to the broadening of signals of adjacent nuclei.[3] Additionally, issues with sample preparation, such as the presence of paramagnetic impurities or sample aggregation, can also cause signal broadening.[4]
Q3: My high-resolution mass spectrometry (HRMS) data for this compound shows a complex isotopic pattern. How do I interpret this?
A3: The complex isotopic pattern is expected for a brominated compound. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum for each bromine atom in the molecule. For this compound, if it contains one bromine atom, you will see two peaks of roughly equal intensity separated by 2 Da. If it contains multiple bromine atoms, the pattern will be more complex, and can be predicted based on the number of bromine atoms.
Q4: How can I confirm the presence of a bromine atom in the structure of this compound?
A4: The most definitive evidence for the presence of bromine comes from mass spectrometry, as explained in the previous question. Additionally, in the ¹³C NMR spectrum, carbons directly bonded to bromine typically appear at a chemical shift between 25-70 ppm. While not definitive on its own, this can be a useful corroborating piece of evidence.
Troubleshooting Guides
NMR Data Refinement
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Signal-to-Noise Ratio | Low sample concentration; Insufficient number of scans. | 1. Increase the sample concentration if possible.2. Increase the number of scans to improve signal averaging. |
| Overlapping Signals in ¹H NMR | Complex molecule with many similar chemical environments. | 1. Run 2D NMR experiments like COSY and TOCSY to identify coupled spin systems.2. Use a higher field NMR spectrometer to increase signal dispersion. |
| Inconsistent Chemical Shifts | Sample degradation; Different solvent or temperature. | 1. Re-purify the sample.2. Ensure consistent use of solvent and temperature for all experiments. |
| Missing Expected Signals | Very broad signals due to exchange or quadrupolar relaxation; Low concentration of a particular conformer. | 1. Acquire spectra at different temperatures to investigate dynamic processes.2. For very broad signals, specialized solid-state NMR might be necessary. |
Mass Spectrometry Data Refinement
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Ambiguous Molecular Formula | Insufficient mass accuracy; Complex isotopic pattern. | 1. Use a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) for accurate mass measurement.[5]2. Utilize isotope pattern simulation software to match the experimental data with theoretical patterns for different elemental compositions. |
| Poor Fragmentation in MS/MS | Inappropriate collision energy; Stable molecular structure. | 1. Optimize the collision energy (CID, HCD) to induce fragmentation.2. Try alternative fragmentation techniques like Electron Transfer Dissociation (ETD) or Ultraviolet Photodissociation (UVPD). |
| In-source Fragmentation | Labile functional groups; High source temperature. | 1. Lower the source temperature and use a softer ionization technique if possible (e.g., ESI). |
| Contaminant Peaks | Impure sample; Solvent clusters; Plasticizers. | 1. Ensure high sample purity through rigorous chromatography.2. Analyze a blank (solvent only) to identify background signals. |
Experimental Protocols
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve 1 mg of purified this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution at a flow rate of 5 µL/min.
-
Acquire data in both positive and negative ion modes to observe the molecular ion and potential adducts. .
-
Set the mass range to cover the expected molecular weight of this compound (e.g., m/z 100-1000).
-
Perform MS/MS analysis on the most abundant isotopic peaks of the molecular ion to obtain fragmentation data.
-
Protocol 2: 2D NMR Spectroscopy (COSY & HSQC)
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion.
-
¹H-¹H COSY (Correlation Spectroscopy):
-
This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
This experiment correlates protons with the carbons to which they are directly attached.
-
This is crucial for assigning carbon signals based on their attached proton signals.
-
Quantitative Data Summary
Note: The following data is hypothetical for "this compound" and serves as an example for data presentation.
Table 1: Hypothetical ¹H and ¹³C NMR Data for a Key Fragment of this compound in CDCl₃
| Position | δH (ppm), Multiplicity, J (Hz) | δC (ppm) | HSQC Correlation | COSY Correlation(s) |
| 1 | 3.85, dd, 8.5, 4.0 | 55.2 | Yes | H-2 |
| 2 | 2.15, m | 34.8 | Yes | H-1, H-3 |
| 3 | 4.50, d, 9.0 | 68.9 | Yes | H-2 |
| 4a | 1.90, dt, 14.0, 4.0 | 38.1 | Yes | H-4b, H-5 |
| 4b | 1.75, dt, 14.0, 9.0 | 38.1 | Yes | H-4a, H-5 |
| 5 | 3.98, m | 72.3 | Yes | H-4a, H-4b, H-6 |
| 6 | 5.20, br s | 125.4 | Yes | H-5 |
Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) | Isotopic Pattern |
| [M+H]⁺ | 543.1234 | 543.1230 | -0.7 | Matches C₂₅H₃₂BrO₇ |
| [M+Na]⁺ | 565.1053 | 565.1049 | -0.7 | Matches C₂₅H₃₁BrNaO₇ |
Visualizations
Caption: Experimental workflow for the structure elucidation of this compound.
Caption: A logical workflow for troubleshooting spectroscopic data issues.
References
- 1. [2407.17492] Unraveling Molecular Structure: A Multimodal Spectroscopic Dataset for Chemistry [arxiv.org]
- 2. proceedings.neurips.cc [proceedings.neurips.cc]
- 3. (Br) Bromine NMR [chem.ch.huji.ac.il]
- 4. youtube.com [youtube.com]
- 5. Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Bromothricin and Other Streptomyces-Derived Antibiotics
In the landscape of antibiotic research, compounds derived from Streptomyces species have historically been a cornerstone of drug discovery. This guide provides a detailed comparative analysis of Bromothricin, a lesser-known macrolide antibiotic, with three well-established Streptomyces-derived agents: Streptomycin, Vancomycin, and Doxorubicin. This comparison focuses on their mechanisms of action, antimicrobial spectra, and cytotoxic profiles, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Note on this compound Data: Direct experimental data for this compound is limited in publicly available literature. As this compound is a directed biosynthetic analogue of Chlorothricin, produced by the same Stre-ptomyces antibioticus strain, this analysis utilizes data for Chlorothricin as a proxy to infer the potential properties of this compound. This assumption is based on their structural similarity and shared origin.
Comparative Antimicrobial Spectrum
The efficacy of an antibiotic is fundamentally measured by its ability to inhibit the growth of pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of this activity. The following table summarizes the MIC values of the selected antibiotics against representative Gram-positive and Gram-negative bacteria.
| Antibiotic | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Chlorothricin (as proxy for this compound) | 31.25 µg/mL[1] | No activity reported |
| Streptomycin | 1.73 - 10 µg/mL[2] | 8 - 12 µg/mL[3] |
| Vancomycin | <2 - 4 µg/mL[4] | 64 - 256 µg/mL[5] |
As indicated, Chlorothricin demonstrates activity primarily against Gram-positive bacteria.[1] In contrast, Streptomycin exhibits a broader spectrum of activity against both Gram-positive and Gram-negative organisms. Vancomycin is highly effective against Gram-positive bacteria but shows significantly higher MIC values against Gram-negative bacteria like E. coli, rendering it clinically ineffective for such infections.[5]
Mechanism of Action: A Comparative Overview
The therapeutic utility and potential for resistance development are intrinsically linked to an antibiotic's mechanism of action. The selected antibiotics employ distinct strategies to disrupt bacterial viability.
-
This compound (via Chlorothricin): The proposed mechanism of action for Chlorothricin is the inhibition of pyruvate carboxylase, an enzyme crucial for replenishing oxaloacetate in the tricarboxylic acid (TCA) cycle.[6] This disruption of a key metabolic pathway ultimately hinders bacterial growth.
-
Streptomycin: As an aminoglycoside antibiotic, Streptomycin targets the bacterial ribosome. It binds to the 30S ribosomal subunit, leading to the misreading of mRNA and subsequent inhibition of protein synthesis, which is lethal to the bacterium.[7]
-
Vancomycin: This glycopeptide antibiotic interferes with the synthesis of the bacterial cell wall. It binds to the D-Ala-D-Ala termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall and leading to cell lysis.
-
Doxorubicin: Primarily used as a chemotherapeutic agent, Doxorubicin's mechanism involves the intercalation of its anthracycline ring into DNA, which obstructs the action of topoisomerase II.[1][8][9] This leads to DNA damage and the inhibition of DNA replication and transcription.[1][8]
Comparative Cytotoxicity
Beyond antimicrobial efficacy, the therapeutic potential of an antibiotic is also determined by its toxicity to mammalian cells. The 50% inhibitory concentration (IC50) is a common metric for cytotoxicity.
| Antibiotic | Cell Line | IC50 Value (µM) |
| Chlorothricin (as proxy for this compound) | A549 (Human Lung Carcinoma) | 16.59 |
| Calu-3 (Human Lung Adenocarcinoma) | 26.65 | |
| HepG2 (Human Liver Carcinoma) | 49.31 | |
| MCF-7 (Human Breast Adenocarcinoma) | 39.06 | |
| Doxorubicin | HeLa (Human Cervical Cancer) | 1.39 - 2.4[10][11] |
The data for Chlorothricin indicates moderate cytotoxicity against a range of human cancer cell lines.[1] Doxorubicin, as an established anticancer agent, exhibits high cytotoxicity at low micromolar concentrations against HeLa cells.[10][12][13] Cytotoxicity data for Streptomycin and Vancomycin against cancer cell lines are not as readily available in the context of direct comparison, as their primary application is antibacterial, and they generally exhibit lower cytotoxicity to mammalian cells at therapeutic concentrations.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol outlines the steps to determine the MIC of an antimicrobial agent against a specific bacterium.
-
Preparation of Antimicrobial Stock Solution: Aseptically prepare a stock solution of the antibiotic at a high concentration (e.g., 1000 µg/mL) in an appropriate solvent.
-
Preparation of Bacterial Inoculum: From a fresh 18-24 hour agar plate, select isolated colonies and suspend them in a sterile broth medium. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.[14]
-
Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic in a suitable broth medium (e.g., Mueller-Hinton Broth).[14] The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final antibiotic concentrations and bacterial density.
-
Controls: Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.[15]
Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effect of a compound on a mammalian cell line.
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in a cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[11] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This comparative analysis highlights the diverse mechanisms of action and antimicrobial spectra of Streptomyces-derived antibiotics. While Streptomycin offers a broad spectrum of activity and Vancomycin provides potent targeted action against Gram-positive bacteria, this compound, as represented by its analogue Chlorothricin, appears to be a more narrowly focused agent with activity against Gram-positive bacteria, acting through a distinct metabolic pathway. Doxorubicin, while also a Streptomyces product, serves as a benchmark for high cytotoxicity due to its application in cancer chemotherapy. The data presented underscores the importance of continued research into novel Streptomyces metabolites like this compound, which may offer new avenues for antibiotic development, particularly in the face of growing antimicrobial resistance. Further direct experimental evaluation of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. Vancomycin minimum inhibitory concentrations and lethality in Staphylococcus aureus bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Targeting of Escherichia coli with Vancomycin-Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of action of the macrolide-type antibiotic, chlorothricin. Effect of the antibiotic on the catalytic activity and some structural parameters of pyruvate carboxylases purified from rat and chicken liver [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Chlortetracycline? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Doxorubicin Inhibits Phosphatidylserine Decarboxylase and Modifies Mitochondrial Membrane Composition in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. researchgate.net [researchgate.net]
- 15. Coordinative Modulation of Chlorothricin Biosynthesis by Binding of the Glycosylated Intermediates and End Product to a Responsive Regulator ChlF1 - PMC [pmc.ncbi.nlm.nih.gov]
Bromothricin vs. Vancomycin: A Comparative Analysis of Two Distinct Antibacterial Agents
In the landscape of antimicrobial research, the exploration of novel compounds with unique mechanisms of action is paramount to addressing the growing challenge of antibiotic resistance. This guide provides a detailed comparison of Bromothricin, a lesser-known natural product, and Vancomycin, a widely used glycopeptide antibiotic. While direct comparative experimental data for this compound is scarce, this analysis leverages information on its parent compound, chlorothricin, to infer its biological activity and contrast it with the well-documented profile of vancomycin.
Executive Summary
This compound, a brominated analogue of chlorothricin, is presumed to exert its antibacterial effect through the inhibition of key metabolic enzymes, pyruvate carboxylase and malate dehydrogenase. This mechanism represents a significant departure from that of vancomycin, which targets bacterial cell wall synthesis. Vancomycin has a well-established clinical history and a narrow spectrum of activity primarily against Gram-positive bacteria. In contrast, the antibacterial spectrum of this compound, inferred from data on chlorothricin, also appears to be focused on Gram-positive organisms. This guide will delve into their distinct mechanisms of action, antibacterial spectra, and the available experimental data, offering a valuable resource for researchers and drug development professionals.
Data Presentation: A Side-by-Side Look at Efficacy
Due to the limited availability of specific data for this compound, this section presents the known antibacterial activity of its parent compound, chlorothricin, alongside the established efficacy of vancomycin against various Gram-positive pathogens. The Minimum Inhibitory Concentration (MIC) is a key metric for antibiotic efficacy, representing the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
| Antibiotic | Mechanism of Action | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Vancomycin | Inhibition of peptidoglycan synthesis | Staphylococcus aureus | 0.5 - 2.0 |
| Enterococcus faecalis | 1.0 - 4.0 | ||
| Streptococcus pneumoniae | ≤1.0 | ||
| Chlorothricin | Inhibition of pyruvate carboxylase and malate dehydrogenase | Bacillus subtilis | 31.25 |
| (as a proxy for this compound) | Bacillus cereus | 62.5 | |
| Staphylococcus aureus | >100 |
Note: The provided MIC values for chlorothricin are from a single study and may vary depending on the specific strain and testing conditions.
Mechanisms of Action: Two Different Strategies to Combat Bacteria
The fundamental difference between this compound and vancomycin lies in their molecular targets and mechanisms of action.
Vancomycin: This glycopeptide antibiotic interferes with the late stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. It binds with high affinity to the D-alanyl-D-alanine termini of the peptidoglycan precursors, effectively blocking the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs). This inhibition prevents the cross-linking of the peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis.
This compound (inferred from Chlorothricin): As a derivative of chlorothricin, this compound is expected to inhibit pyruvate carboxylase and malate dehydrogenase. These enzymes play crucial roles in central carbon metabolism. Pyruvate carboxylase is involved in anaplerotic reactions that replenish the tricarboxylic acid (TCA) cycle intermediates, while malate dehydrogenase is a key enzyme in the TCA cycle itself. By inhibiting these enzymes, this compound likely disrupts essential metabolic pathways, leading to bacterial growth inhibition. This mechanism represents a promising alternative to cell wall synthesis inhibition, particularly in the context of resistance to existing antibiotics.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways and a typical experimental workflow.
Caption: Mechanism of action of Vancomycin.
Caption: Inferred mechanism of action of this compound.
Caption: General workflow for MIC determination.
Experimental Protocols
A fundamental experiment to compare the efficacy of two antimicrobial agents is the determination of their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Objective: To determine the lowest concentration of this compound and vancomycin that inhibits the visible growth of a specific bacterial strain.
Materials:
-
This compound and Vancomycin stock solutions of known concentration.
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213).
-
Spectrophotometer.
-
Incubator.
Procedure:
-
Preparation of Antibiotic Dilutions:
-
A two-fold serial dilution of each antibiotic is prepared in CAMHB across the rows of a 96-well plate. This creates a gradient of antibiotic concentrations.
-
A positive control well (containing broth and bacteria but no antibiotic) and a negative control well (containing only broth) are included.
-
-
Inoculum Preparation:
-
A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Each well (except the negative control) is inoculated with the prepared bacterial suspension.
-
The plate is incubated at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
Following incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
-
Optionally, the optical density (OD) of each well can be measured using a spectrophotometer to provide a quantitative measure of growth inhibition.
-
Conclusion
This compound and vancomycin represent two distinct classes of antibiotics with fundamentally different mechanisms of action. While vancomycin remains a clinically important drug for treating Gram-positive infections, its utility is threatened by the emergence of resistance. The inferred mechanism of this compound, targeting essential metabolic enzymes, offers a potentially valuable alternative therapeutic strategy. Further research, including direct comparative studies and detailed in vitro and in vivo efficacy evaluations, is crucial to fully understand the therapeutic potential of this compound and its place in the antimicrobial arsenal. The development of agents with novel mechanisms of action is a critical endeavor in the ongoing battle against infectious diseases.
Validating the Efficacy of Bromothricin: A Comparative Guide to Minimum Inhibitory Concentration
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates the continuous development of novel antimicrobial agents. Bromothricin, a compound under investigation, requires rigorous validation of its antimicrobial activity. A key metric in this evaluation is the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. This guide provides a framework for validating the MIC of this compound by comparing its potential efficacy against established antibiotics for common Gram-positive pathogens. The data presented for comparator drugs is based on published research, offering a benchmark for this compound's performance.
Comparative MIC Data of Standard Antibiotics
To establish a baseline for evaluating this compound, the following table summarizes the MIC ranges of three widely used antibiotics—Vancomycin, Daptomycin, and Linezolid—against key Gram-positive bacteria. These values have been compiled from various in vitro studies.
| Antibiotic | Staphylococcus aureus (μg/mL) | Streptococcus pneumoniae (μg/mL) | Enterococcus faecalis (μg/mL) |
| Vancomycin | 0.5 - 2[1][2][3][4] | ≤0.19 - 1.5[5] | 32 - 64[6][7][8] |
| Daptomycin | ≤0.5 - 1[9][10][11][12] | ≤0.5[13][14][15] | 0.5 - 8[16] |
| Linezolid | 1 - 4[17][18][19] | 0.25 - 2[18][20][21] | ≤2 - 4[22] |
Experimental Protocol: Broth Microdilution for MIC Determination
The following is a detailed protocol for determining the MIC of this compound, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI). This method, known as broth microdilution, is a widely accepted and reproducible technique.
1. Preparation of Materials:
-
Bacterial Strains: Obtain pure, overnight cultures of the test organisms (Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis) grown on appropriate agar plates.
-
Growth Medium: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB). For Streptococcus pneumoniae, supplement the broth with 2-5% lysed horse blood.
-
Antibiotics: Prepare stock solutions of this compound and comparator antibiotics (Vancomycin, Daptomycin, Linezolid) at a high concentration in a suitable solvent. For Daptomycin, the medium must be supplemented with calcium to a final concentration of 50 mg/L.[13]
-
96-Well Microtiter Plates: Use sterile, U-bottomed 96-well plates.
2. Inoculum Preparation:
-
From the overnight culture, select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Antibiotic Dilution Series:
-
Perform a two-fold serial dilution of each antibiotic in CAMHB directly in the 96-well plates. The typical final volume in each well is 100 μL.
-
The concentration range should be broad enough to encompass the expected MIC of this compound and the known MICs of the comparator antibiotics.
-
Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with medium and no bacteria).
4. Incubation:
-
Add 100 μL of the prepared bacterial inoculum to each well containing the antibiotic dilutions and the positive control wells.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air. For Streptococcus pneumoniae, incubate in an atmosphere of 5% CO₂.[23]
5. Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth, indicated by turbidity.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Visualizing the Experimental and Logical Frameworks
To further clarify the experimental process and the conceptual placement of this compound, the following diagrams have been generated.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Determination of vancomycin minimum inhibitory concentration for ceftazidime resistant Streptococcus pneumoniae in Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro susceptibility studies of vancomycin-resistant Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. In vitro susceptibility studies of vancomycin-resistant Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of daptomycin tested against Staphylococcus aureus with vancomycin MIC of 2 microg/mL isolated in the United States and European hospitals (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Daptomycin Activity against Staphylococcus aureus following Vancomycin Exposure in an In Vitro Pharmacodynamic Model with Simulated Endocardial Vegetations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of the minimum inhibitory concentration of daptomycin on the outcomes of Staphylococcus aureus bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Bactericidal activity of daptomycin against Streptococcus pneumoniae compared with eight other antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Analysis of Daptomycin Efficacy and Breakpoint Standards in a Murine Model of Enterococcus faecalis and Enterococcus faecium Renal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Emergence of Linezolid-Resistant Mutants in a Susceptible-Cell Population of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Bacteriostatic or bactericidal effect of linezolid against multiresistant Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Linezolid Resistance in Enterococcus faecalis Associated With Urinary Tract Infections of Patients in a Tertiary Hospitals in China: Resistance Mechanisms, Virulence, and Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Activity of Daptomycin against Recent North American Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Resistance: A Comparative Analysis of Bromothricin and Its Analogs
For researchers, scientists, and professionals in drug development, understanding the nuances of antibiotic cross-resistance is critical in the fight against antimicrobial resistance. This guide provides a comparative analysis of Bromothricin and its closely related analog, Chlorothricin, focusing on their antibacterial activity and the underlying mechanisms that may contribute to cross-resistance.
While direct and extensive cross-resistance studies involving this compound are not publicly available, by examining its chemical analog, Chlorothricin, we can infer potential resistance profiles and guide future research. This compound is a synthetically derived version of Chlorothricin where the chlorine atom is replaced by a bromine atom. Both belong to the spirotetronate class of antibiotics, known for their complex molecular architecture.
Comparative Antibacterial Potency
Quantitative data on the antibacterial activity of this compound is scarce in published literature. However, its structural similarity to Chlorothricin suggests it may exhibit a comparable spectrum of activity. Studies on Chlorothricin provide valuable insights into the potential efficacy of this class of compounds against Gram-positive bacteria.
Minimum Inhibitory Concentration (MIC) data for Chlorothricin and its precursor, Deschloro-chlorothricin, against several Gram-positive bacteria are presented below. This data is crucial for understanding the baseline activity of this structural class.
| Compound | Bacillus subtilis (CGMCC 1.1630) | Bacillus cereus (CGMCC 1.1626) | Staphylococcus aureus (CGMCC 1.89) | Staphylococcus epidermidis (ATCC 35984) | Streptococcus pyogenes (#2) | Streptococcus pneumoniae (010) |
| Chlorothricin | 31.25 µg/mL[1] | 31.25 µg/mL[1] | 31.25 µg/mL[1] | >100 µg/mL[1] | >100 µg/mL[1] | >100 µg/mL[1] |
| Deschloro-chlorothricin | 62.5 µg/mL[1] | 62.5 µg/mL[1] | >100 µg/mL[1] | >100 µg/mL[1] | >100 µg/mL[1] | >100 µg/mL[1] |
Note: The data indicates that Chlorothricin is more potent than its deschloro counterpart and shows moderate activity against Bacillus and Staphylococcus aureus strains, while being less effective against the tested Staphylococcus epidermidis and Streptococcus species.
Mechanism of Action and Resistance Pathways
The primary mechanism of action for Chlorothricin is the inhibition of pyruvate carboxylase, a crucial enzyme in bacterial metabolism. This mode of action is distinct from many commonly used antibiotics that target cell wall synthesis, protein synthesis, or DNA replication.
The unique target of Chlorothricin suggests that cross-resistance with other antibiotic classes due to target modification may be limited. However, general resistance mechanisms could still confer cross-resistance.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a cornerstone of antimicrobial susceptibility testing. The following is a detailed methodology for a broth microdilution assay, as adapted from studies on Chlorothricin.[1]
1. Preparation of Compounds:
-
Chlorothricin and Deschloro-chlorothricin are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 100 mg/mL.[1]
-
Serial dilutions are then prepared using Luria-Bertani (LB) broth.[1]
2. Inoculum Preparation:
-
Indicator bacterial strains are pre-incubated overnight in LB broth on a rotary shaker at 37°C.[1]
3. MIC Assay:
-
The assay is performed in 96-well microtiter plates.[1]
-
Each well contains the diluted compound, the indicator strain (at a final concentration of 0.5%), and 0.5% DMSO.[1]
-
The plates are incubated, and the growth of the indicator strains is measured by reading the optical density at 600 nm using a microplate reader.[1] Incubation times vary by species: 12 hours for Staphylococcus epidermidis, S. aureus, Bacillus subtilis, and B. cereus, and 18 hours for Streptococcus pneumoniae and S. pyogenes.[1]
References
A Comparative Analysis of Bromothricin and Other Brominated Antibiotics: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the exploration of novel antimicrobial compounds. Brominated antibiotics, a diverse group of natural and synthetic molecules, have shown promising activity against a range of pathogens. This guide provides a comparative overview of the efficacy of Bromothricin and other notable brominated antibiotics, supported by available experimental data. Due to the limited public data on this compound's specific antibacterial activity, this comparison leverages data from its close structural analog, Chlorothricin, to provide a preliminary assessment.
Quantitative Efficacy of Brominated Antibiotics
The antibacterial efficacy of an antibiotic is commonly quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC values for Chlorothricin (as a proxy for this compound) and other selected brominated antibiotics against various bacterial strains.
| Antibiotic | Class | Target Organism | MIC (µg/mL) | Reference |
| Chlorothricin | Macrolide | Bacillus subtilis | 31.25 | [1] |
| Bacillus cereus | 62.5 | [1] | ||
| Staphylococcus aureus | 31.25 | [1] | ||
| 3-bromo-2,6-dihydroxyacetophenone | Bromophenol | Staphylococcus aureus | - | [2] |
| MRSA | - | [2] | ||
| Bromophycoic Acid A | Diterpene-benzoate | Methicillin-resistant S. aureus (MRSA) | 1.6 | [3] |
| Vancomycin-resistant Enterococcus faecium (VRE) | 6.3 | [3] | ||
| Bromophycoic Acid E | Diterpene-benzoate | Vancomycin-resistant Enterococcus faecium (VRE) | 1.6 | [3] |
| 3-O-methyl massadine chloride | Brominated imidazole | Staphylococcus aureus | IC50: 3.7-4.2 µM | [3] |
| Bacillus subtilis | IC50: 2.2-2.6 µM | [3] | ||
| Escherichia coli | IC50: 4.4 µM | [3] | ||
| Pseudomonas aeruginosa | IC50: 4.9 µM | [3] |
Note: A direct comparison of efficacy is challenging due to variations in experimental conditions across different studies. The data for 3-bromo-2,6-dihydroxyacetophenone was presented as zone of inhibition, not MIC, and is therefore not directly comparable in this table.
Experimental Protocols: Antimicrobial Susceptibility Testing
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure in the evaluation of new antimicrobial agents. The following are detailed methodologies for commonly employed techniques.
Broth Dilution Method
The broth dilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a multi-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are also included.
-
Incubation: The inoculated plates are incubated at a temperature and for a duration suitable for the growth of the test organism, typically 35-37°C for 16-20 hours for most bacteria.
-
Determination of MIC: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Agar Dilution Method
The agar dilution method is another standard procedure for MIC determination, particularly useful for testing multiple isolates simultaneously.
-
Preparation of Antimicrobial Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antimicrobial agent. This is achieved by adding the antibiotic to the molten agar before it solidifies.
-
Inoculum Preparation: As with the broth dilution method, a standardized bacterial inoculum is prepared to a 0.5 McFarland standard and then diluted.
-
Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, starting with the control plate (no antibiotic) and progressing to the plates with increasing antibiotic concentrations.
-
Incubation: The plates are incubated under appropriate conditions to allow for bacterial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacterial colonies on the agar surface.
Proposed Mechanism of Action: Inhibition of Pyruvate Carboxylase
This compound is a brominated derivative of the macrolide antibiotic Chlorothricin. The mechanism of action for Chlorothricin has been identified as the inhibition of pyruvate carboxylase, a key enzyme in gluconeogenesis and the replenishment of the tricarboxylic acid (TCA) cycle.[4] It is highly probable that this compound shares this mechanism. Pyruvate carboxylase catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate. Inhibition of this enzyme disrupts central carbon metabolism, leading to bacterial cell death.
Caption: Proposed mechanism of this compound action via inhibition of Pyruvate Carboxylase.
Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical workflow for assessing the antibacterial efficacy of a novel compound like this compound.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
References
- 1. Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. integra-biosciences.com [integra-biosciences.com]
- 4. files.core.ac.uk [files.core.ac.uk]
A Comparative Guide to the Biological Activities of Bromothricin and Its Structural Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibiotic Bromothricin and its structural analogues, focusing on their biological activities. This compound is a brominated derivative of the macrolide antibiotic Chlorothricin, both produced by Streptomyces antibioticus. While direct comparative quantitative data on the antimicrobial activity of this compound is limited in publicly available literature, this guide presents the existing data for Chlorothricin and its analogues to offer a valuable point of reference. The primary mechanism of action for this class of compounds is the inhibition of pyruvate carboxylase, a key enzyme in bacterial metabolism.
Comparative Analysis of Antimicrobial Activity
The following table summarizes the available Minimum Inhibitory Concentration (MIC) values for Chlorothricin and its structural analogue, deschloro-chlorothricin, against several Gram-positive bacteria. The MIC value represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound | Organism | MIC (µg/mL) |
| Chlorothricin | Bacillus subtilis | 31.25 |
| Bacillus cereus | 31.25 | |
| Staphylococcus aureus | 31.25 | |
| Deschloro-chlorothricin | Bacillus subtilis | 62.5 |
| Bacillus cereus | 62.5 | |
| Staphylococcus aureus | Not Available |
Note: Extensive searches of scientific literature did not yield specific MIC values for this compound against these bacterial strains. One source describes this compound as having "similar properties" to Chlorothricin, suggesting it likely exhibits antibacterial activity, but quantitative data for a direct comparison is not currently available[1].
Mechanism of Action: Inhibition of Pyruvate Carboxylase
Chlorothricin and its analogues exert their antimicrobial effect by inhibiting pyruvate carboxylase, a crucial enzyme in bacterial metabolism. This enzyme catalyzes the carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle. Inhibition of pyruvate carboxylase disrupts central carbon metabolism, leading to bacterial growth inhibition.
References
Validating Bromothricin's Target in Bacterial Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Bromothricin, a brominated macrolide antibiotic, focusing on the validation of its target in bacterial cells. Due to the limited direct experimental data on this compound, this guide leverages data from its closely related analog, Chlorothricin, to provide a comprehensive overview of its mechanism of action, efficacy, and methods for target validation. It is presumed that this compound shares a similar target and antibacterial spectrum with Chlorothricin.
Introduction to this compound and its Analog, Chlorothricin
This compound is a bacterial metabolite produced by Streptomyces antibioticus. It is a brominated derivative of Chlorothricin, another macrolide antibiotic. Both compounds are noted for their antibacterial properties, primarily against Gram-positive bacteria.
Mechanism of Action: Targeting Pyruvate Carboxylase
The primary target of Chlorothricin, and by extension this compound, is understood to be pyruvate carboxylase (PC) . This enzyme plays a crucial role in bacterial metabolism by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate. Oxaloacetate is a key intermediate in the tricarboxylic acid (TCA) cycle and is essential for various biosynthetic pathways, including gluconeogenesis and fatty acid synthesis.
By inhibiting pyruvate carboxylase, this compound disrupts these central metabolic pathways, leading to a depletion of essential metabolites and ultimately inhibiting bacterial growth. This targeted mode of action makes pyruvate carboxylase a compelling target for antibiotic development.
Signaling Pathway and Inhibition
The inhibition of pyruvate carboxylase by this compound disrupts the normal flow of metabolites in the central carbon metabolism of bacteria. This disruption can have cascading effects on various cellular signaling pathways that are linked to metabolic status.
Caption: Inhibition of Pyruvate Carboxylase by this compound.
Target Validation: Experimental Workflow
Validating pyruvate carboxylase as the target of this compound involves a series of experiments to demonstrate direct interaction and biological consequence. The following workflow outlines the key steps in this process.
Caption: Workflow for validating the target of this compound.
Comparative Efficacy
Table 1: Minimum Inhibitory Concentration (MIC) of Chlorothricin against Various Bacterial Strains
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Bacillus subtilis | Positive | 31.25 |
| Bacillus cereus | Positive | 62.5 |
| Staphylococcus aureus | Positive | 31.25 |
| Streptococcus epidermidis | Positive | >100 |
| Streptococcus pyogenes | Positive | >100 |
| Streptococcus pneumoniae | Positive | >100 |
Data for Chlorothricin is used as a proxy for this compound's expected activity.
Table 2: Comparison with Other Antibiotics Targeting Central Metabolism
| Antibiotic | Target | Spectrum of Activity | Common MIC Range (µg/mL) against S. aureus |
| This compound (inferred) | Pyruvate Carboxylase | Gram-positive | ~31.25 |
| Chlorothricin | Pyruvate Carboxylase | Gram-positive | 31.25 |
| Fosfomycin | MurA (enolpyruvate transferase) | Broad-spectrum | 0.5 - 128 |
| Trimethoprim | Dihydrofolate reductase | Broad-spectrum | 0.12 - 32 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution of known concentration
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional, for quantitative analysis)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a serial two-fold dilution of the this compound stock solution in MHB across the wells of a 96-well plate. Typically, 100 µL of MHB is added to wells 2-12. 200 µL of the highest concentration of this compound is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. The final 100 µL from well 10 is discarded. Well 11 serves as a positive control (no antibiotic) and well 12 as a negative control (no bacteria).
-
-
Inoculum Preparation:
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well (except the negative control).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound in which there is no visible growth of bacteria. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).
-
Pyruvate Carboxylase Inhibition Assay
Objective: To measure the inhibitory effect of this compound on the enzymatic activity of pyruvate carboxylase.
Materials:
-
Purified pyruvate carboxylase enzyme
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM ATP, 10 mM NaHCO₃, 0.2 mM NADH)
-
Substrate: Pyruvate
-
Coupling enzyme: Malate dehydrogenase (MDH)
-
This compound at various concentrations
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
In each well of the microplate, prepare a reaction mixture containing the assay buffer, malate dehydrogenase, and varying concentrations of this compound.
-
-
Enzyme Addition:
-
Add the purified pyruvate carboxylase to each well.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the substrate, pyruvate, to each well.
-
-
Kinetic Measurement:
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals. The oxidation of NADH to NAD⁺ by MDH is coupled to the production of oxaloacetate by pyruvate carboxylase, and this results in a decrease in absorbance at 340 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the enzyme activity).
-
Conclusion
The validation of pyruvate carboxylase as the primary target of this compound in bacterial cells is strongly supported by the evidence from its close analog, Chlorothricin. The targeted inhibition of this essential metabolic enzyme provides a clear mechanism of action and highlights its potential as a valuable antibacterial agent, particularly against Gram-positive pathogens. Further direct experimental validation of this compound's efficacy and spectrum of activity is warranted to fully characterize its therapeutic potential. The experimental protocols provided in this guide offer a robust framework for researchers to conduct these critical validation studies.
Benchmarking Bromothricin: A Comparative Analysis Against Current Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bromothricin's performance against a selection of current frontline antibiotics. The data presented is based on existing literature for this compound's analogue, Chlorothricin, and established antibiotics. This document is intended to serve as a resource for researchers and professionals in the field of drug development, offering a foundational understanding of this compound's potential therapeutic standing.
Introduction to this compound
This compound is a macrolide antibiotic and a directed biosynthetic analogue of Chlorothricin, produced by Streptomyces antibioticus.[1] It is structurally similar to Chlorothricin, with bromide replacing the chlorine in the benzoate ester.[1] Given their structural similarity, this compound is expected to exhibit a comparable mechanism of action and antimicrobial activity spectrum to Chlorothricin.
The primary mechanism of action for Chlorothricin, and by extension this compound, is the inhibition of pyruvate carboxylase.[2] This enzyme is crucial for bacterial metabolism, and its inhibition disrupts essential cellular processes, leading to an antibacterial effect, particularly against Gram-positive bacteria.[3]
Comparative Performance Data
To contextualize the potential efficacy of this compound, its performance, represented by the Minimum Inhibitory Concentration (MIC) of its analogue Chlorothricin, is compared against established antibiotics: Vancomycin, Daptomycin, and Linezolid. These comparators are widely used in clinical settings for the treatment of serious Gram-positive infections, including those caused by Methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Minimum Inhibitory Concentration (MIC) Data Against Key Gram-Positive Pathogens (µg/mL)
| Antibiotic | Bacillus subtilis | Bacillus cereus | Staphylococcus aureus | Staphylococcus aureus (MRSA) |
| This compound (as Chlorothricin) | 31.25[4] | 31.25[4] | 31.25[4] | No Data |
| Vancomycin | No Data | No Data | ≤0.5 - 2[5] | 1 - 2[1][3] |
| Daptomycin | No Data | No Data | 0.125 - 1[6][7] | 0.25 - 1[6][8] |
| Linezolid | No Data | No Data | 2[9][10] | 1 - 4[11][12] |
Note: The MIC values for this compound are based on published data for its analogue, Chlorothricin. Further direct experimental validation for this compound is required.
Experimental Protocols
The following are detailed methodologies for key experiments cited in antibiotic performance evaluation.
Minimum Inhibitory Concentration (MIC) Testing: Broth Microdilution Method (CLSI Guidelines)
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.[13][14]
-
Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are included.
-
Incubation: The inoculated plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism, as detected by the unaided eye.[15]
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[16][17]
-
Inoculum Preparation: A standardized suspension of the test organism is prepared in a suitable broth medium (e.g., CAMHB) to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Exposure to Antibiotic: The antibiotic is added to the bacterial suspension at a predetermined concentration (e.g., 1x, 2x, or 4x the MIC). A growth control tube without the antibiotic is also included.
-
Sampling: Aliquots are removed from the test and control tubes at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Viable Cell Count: The samples are serially diluted and plated on a suitable agar medium. The plates are incubated, and the number of colony-forming units (CFU) is determined.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each antibiotic concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.[17]
Visualizations
Mechanism of Action and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of Action of this compound
Caption: Broth Microdilution MIC Testing Workflow
Caption: Time-Kill Assay Workflow
Conclusion
Based on the available data for its analogue Chlorothricin, this compound demonstrates activity against Gram-positive bacteria. The provided MIC values suggest that its potency may be less than that of current frontline antibiotics such as Vancomycin, Daptomycin, and Linezolid against Staphylococcus aureus. However, it is crucial to note that this is an indirect comparison. Direct, head-to-head studies are essential to definitively establish the performance of this compound. The unique mechanism of action, targeting pyruvate carboxylase, could be of interest in combating resistance to antibiotics that target more common cellular pathways. Further research, including comprehensive in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Daptomycin Activity against Staphylococcus aureus following Vancomycin Exposure in an In Vitro Pharmacodynamic Model with Simulated Endocardial Vegetations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of daptomycin tested against Staphylococcus aureus with vancomycin MIC of 2 microg/mL isolated in the United States and European hospitals (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. In vitro and in vivo Antibacterial Activity of Linezolid Plus Fosfomycin Against Staphylococcus aureus with Resistance to One Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emergence of Linezolid-Resistant Mutants in a Susceptible-Cell Population of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. standards.globalspec.com [standards.globalspec.com]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. emerypharma.com [emerypharma.com]
Peer-Reviewed Validation of Bromothricin's Antibacterial Claims: A Comparative Guide
Disclaimer: Direct peer-reviewed studies validating the antibacterial claims of Bromothricin are not available in the public domain. This guide provides a comparative analysis based on the peer-reviewed data available for its parent compound, Chlorothricin , a closely related macrolide antibiotic. The antibacterial performance of this compound is inferred from that of Chlorothricin.
This guide offers an objective comparison of the antibacterial performance of the Chlorothricin class of compounds with Ampicillin, a widely used broad-spectrum antibiotic. The information is intended for researchers, scientists, and drug development professionals.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of Chlorothricin and Ampicillin against several Gram-positive bacteria is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
| Antibiotic | Target Organism | Strain | Minimum Inhibitory Concentration (MIC) |
| Chlorothricin | Bacillus subtilis | CGMCC 1.1630 | 31.25 µg/mL[1][2] |
| Bacillus cereus | Not Specified | 31.25 µg/mL[1][2] | |
| Staphylococcus aureus | CGMCC 1.89 | 31.25 µg/mL[1][2] | |
| Ampicillin | Bacillus subtilis | ATCC 6633 | Data not available in a comparable format |
| Bacillus cereus | ATCC 14579 | Resistant (Average MIC >16 µg/mL)[3] | |
| Staphylococcus aureus | ATCC 25923 | 0.05 - 1.0 µg/mL[4][5] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) for Chlorothricin
The MIC values for Chlorothricin were determined using a broth microdilution method as described in a 2020 study[1][2].
-
Preparation of Compounds: Purified Chlorothricin was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 100 mg/mL. This stock solution was then serially diluted with Luria-Bertani (LB) broth[1][2].
-
Inoculum Preparation: The indicator bacterial strains were pre-incubated overnight in LB broth on a rotary shaker at 37°C[1][2].
-
Microdilution Assay: The assays were performed in 96-well microtiter plates. Each well contained the diluted Chlorothricin, the indicator strain (0.5% v/v), and 0.5% DMSO[1][2].
-
Incubation and Observation: The plates were incubated, and the MIC was determined as the lowest concentration of the antibiotic that inhibited visible bacterial growth[1][2].
General Broth Microdilution Method for MIC Determination (for Ampicillin)
The following is a generalized protocol for determining the MIC of antibiotics like Ampicillin, based on standard microbiological practices.
-
Preparation of Antibiotic Dilutions: A series of two-fold dilutions of Ampicillin are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Standardization: The bacterial suspension is standardized to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (bacteria without antibiotic) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Mechanism of Action and Signaling Pathways
Proposed Mechanism of Action for this compound/Chlorothricin
Chlorothricin, and by extension this compound, is a macrolide antibiotic. However, its primary mechanism of action differs from typical macrolides which inhibit protein synthesis. Studies have shown that Chlorothricin's antibacterial activity stems from the inhibition of pyruvate carboxylase, a key enzyme in cellular metabolism[6][7]. Pyruvate carboxylase catalyzes the conversion of pyruvate to oxaloacetate, an essential step in the Krebs cycle and gluconeogenesis. By inhibiting this enzyme, Chlorothricin disrupts central carbon metabolism, leading to bacterial cell growth inhibition.
Mechanism of Action for Ampicillin
Ampicillin is a beta-lactam antibiotic. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This inhibition leads to a weakened cell wall and ultimately cell lysis.
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent using the broth microdilution method.
References
- 1. Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Bromothricin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Bromothricin. Adherence to these procedures is critical to ensure a safe laboratory environment.
Hazard Identification and Chemical Properties
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C50H63BrO16[1][2] |
| Molecular Weight | 999.9 g/mol [1][2] |
| Physical State | Solid[1] |
| Purity | ≥95%[1] |
| Storage Temperature | -20°C[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound.
Required PPE for Handling this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves.[3][4] | To prevent skin contact with the solid compound and solutions. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[5][6] A face shield should be used when there is a significant risk of splashing.[3][5] | To protect eyes from airborne particles and splashes. |
| Body Protection | A standard laboratory coat is required for low-volume work. For tasks with a higher risk of contamination, an acid-resistant apron or a chemical suit should be worn.[3] | To protect skin and clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[4][7] | To prevent respiratory exposure to the compound. |
Step-by-Step Handling Procedures
Preparation and Weighing
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[8]
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvent, etc.) and waste containers are inside the fume hood.
-
Weighing: Tare a clean weigh boat on an analytical balance. Carefully transfer the required amount of this compound using a clean spatula. Avoid creating dust.
-
Dissolving: If making a solution, add the solvent to the vessel containing the weighed this compound. Cap and mix gently until dissolved.
Experimental Use
-
Closed Systems: Whenever possible, use closed systems to minimize the risk of exposure.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Transportation: When moving this compound, even in solution, ensure the container is securely sealed and transported in a secondary container.
Disposal Plan
As a halogenated organic compound, this compound waste must be segregated and disposed of correctly.[4][7]
Waste Segregation and Disposal Protocol
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated items such as gloves, weigh boats, and paper towels must be placed in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[7] |
| Liquid Waste | All solutions containing this compound must be collected in a sealed, properly labeled "Halogenated Organic Liquid Waste" container.[4][7] Do not pour down the drain. [7] |
| Sharps Waste | Any contaminated sharps (needles, scalpels, etc.) must be placed in a puncture-proof sharps container labeled "Halogenated Organic Sharps Waste." |
Emergency Procedures
Exposure Response
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response
-
Small Spills (in a fume hood):
-
Absorb the spill with an inert, non-combustible absorbent material.
-
Carefully scoop the absorbed material into a designated "Halogenated Organic Waste" container.
-
Decontaminate the area with a suitable solvent, and dispose of the cleaning materials in the same waste container.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. keyorganics.net [keyorganics.net]
- 3. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. hazmatschool.com [hazmatschool.com]
- 6. resources.duralabel.com [resources.duralabel.com]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
